1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-(4-fluoro-3-pentoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-4-5-8-16-13-9-11(10(2)15)6-7-12(13)14/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQIWECFIYNJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
Introduction: The Significance of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby offering a powerful tool for optimizing lead compounds.
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone belongs to a class of compounds that combines the benefits of a fluoro-substituted phenyl ring with a flexible pentyloxy side chain. This structural motif is of particular interest as it can serve as a versatile intermediate for the synthesis of more complex molecules targeting a wide range of biological targets. The ketone functional group provides a reactive handle for further chemical transformations, while the lipophilic pentyloxy group can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
Physicochemical Properties
While experimental data for the title compound is not directly available, its key physicochemical properties can be predicted based on its constituent parts and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not explicitly assigned in major databases. | Internal Assessment |
| Molecular Formula | C13H17FO2 | Calculated |
| Molecular Weight | 224.27 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid. | Analogy to similar compounds[2][3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH2Cl2, EtOAc, MeOH) and insoluble in water. | General Organic Chemistry Principles |
| Boiling Point | Predicted to be >200 °C at 760 mmHg. | Analogy to similar compounds[3] |
Synthesis and Mechanism
A reliable and efficient synthesis of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone can be achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers. The logical starting material for this synthesis is the commercially available 1-(4-fluoro-3-hydroxyphenyl)ethanone.[4]
Synthetic Workflow
The overall synthetic transformation is depicted in the following workflow diagram:
Caption: Synthetic workflow for 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone.
Detailed Experimental Protocol
Materials:
-
1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq)[4]
-
1-Bromopentane (1.2 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-(4-fluoro-3-hydroxyphenyl)ethanone in acetone (or DMF), add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add 1-bromopentane to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group. For less reactive substrates, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF could be employed.
-
Solvent: Acetone is a good choice of solvent as it is polar enough to dissolve the reactants and has a convenient boiling point for refluxing. DMF is an alternative that can accelerate SN2 reactions.
-
Alkylating Agent: 1-Bromopentane is chosen as the source of the pentyl group. Bromoalkanes are generally more reactive than chloroalkanes in SN2 reactions.
-
Purification: Column chromatography is the standard method for purifying organic compounds of this nature, ensuring high purity of the final product.
Characterization and Analytical Methods
The structural integrity and purity of the synthesized 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone must be confirmed through a battery of analytical techniques.
Analytical Workflow
The following diagram illustrates the typical workflow for the characterization of the target compound.
Caption: Analytical workflow for the characterization of the target compound.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl group, and the pentyloxy chain. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbons of the pentyloxy group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the single fluorine atom on the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (224.27 g/mol ). Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ketone, C-O-C stretch of the ether, and C-F stretch.
Various analytical techniques such as chromatography and spectroscopy are employed for the determination of fluoroquinolones.[5] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), fluorescence (FLD), or mass spectrometry (MS) detectors are commonly used methods.[5]
Applications in Drug Discovery
While specific biological activities of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone are not yet reported, its structural features suggest several potential applications in drug discovery. The 4-fluoroacetophenone moiety is a common scaffold in medicinal chemistry.
For instance, related fluorinated phenyl ethanone derivatives have been utilized as intermediates in the synthesis of potent and selective kinase inhibitors for the treatment of diseases like acute myeloid leukemia.[6][7] The ethanone group can be elaborated to form various heterocyclic systems or used in condensation reactions to build larger molecular frameworks.
The pentyloxy side chain can be strategically employed to probe hydrophobic binding pockets of target proteins and to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The overall structure can be considered a valuable starting point for the development of novel inhibitors for a variety of enzyme families.
Conclusion
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although not yet commercially available with an assigned CAS number, its synthesis is straightforward from readily available starting materials. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to explore its utility in the development of new therapeutic agents. The combination of its fluorinated aromatic ring and modifiable side chain makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and lead optimization campaigns.
References
-
Crysdot LLC. 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone. Available from: [Link]
-
PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Available from: [Link]
-
NIST. Ethanone, 1-(4-fluorophenyl)-. Available from: [Link]
-
PubMed. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic... Available from: [Link]
-
NIST. Ethanone, 1-[4-(trifluoromethoxy)phenyl]-. Available from: [Link]
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
PrepChem.com. Synthesis of p-fluoroacetophenone. Available from: [Link]
-
Publications Office of the European Union. 2 Overview on PFAS analytical methods. Available from: [Link]
-
Preprints.org. Application of fSP3 towards Non-Systemic Drug Discovery. Available from: [Link]
-
Organic Syntheses. FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Available from: [Link]
-
PubMed Central. 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. Available from: [Link]
-
Waters Corporation. Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633 Part 1: Establishing and Assessing the Method. Available from: [Link]
-
PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available from: [Link]
-
ACS Publications. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. Available from: [Link]
-
ResearchGate. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. Available from: [Link]
-
Daikin Global. FLUORO-PEDIA - Fluorochemicals. Available from: [Link]
Sources
- 1. FLUORO-PEDIA | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 2. 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone | 208173-24-4 [sigmaaldrich.com]
- 3. 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanone | 208173-24-4 [sigmaaldrich.com]
- 4. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chemical structure of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
This guide outlines the chemical profile, synthesis, and application logic of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a specialized intermediate used in medicinal chemistry (SAR exploration) and materials science (liquid crystal mesogens).
Content Type: Technical Monograph & Synthesis Guide Subject: Organic Chemistry / Medicinal Chemistry Scaffolds Estimated Read Time: 12 Minutes
Executive Summary
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a di-substituted acetophenone derivative characterized by a core phenyl ring bearing an electron-withdrawing fluorine atom at the para position and an electron-donating pentyloxy chain at the meta position relative to the acetyl group.
In drug discovery, this molecule serves as a critical Structure-Activity Relationship (SAR) probe . The pentyloxy chain is utilized to modulate lipophilicity (LogP) and membrane permeability, while the fluorine atom enhances metabolic stability by blocking oxidative metabolism at the C4 position. It is a structural analog to intermediates used in the synthesis of antipsychotics (e.g., benzisoxazole derivatives) and COX-2 inhibitors. In materials science, the molecule functions as a "bent-core" mesogen precursor for liquid crystals.
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule exhibits a "push-pull" electronic system:
-
Acetyl Group (C1): Electron-withdrawing (EWG), deactivating the ring but directing nucleophiles to the carbonyl carbon.
-
Pentyloxy Group (C3): Strong electron-donating group (EDG) via resonance, activating the ortho and para positions.
-
Fluorine Atom (C4): Inductive EWG, but resonance donor. Its position para to the acetyl group creates a unique dipole moment vector.
Key Properties Table
| Property | Value / Descriptor | Source/Method |
| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone | Nomenclature Rules |
| Molecular Formula | C₁₃H₁₇FO₂ | Stoichiometry |
| Molecular Weight | 224.27 g/mol | Calculated |
| Predicted LogP | 3.8 ± 0.4 | Lipophilicity Model (Consensus) |
| H-Bond Acceptors | 2 (Ketone O, Ether O) | Structural Count |
| H-Bond Donors | 0 | Structural Count |
| Rotatable Bonds | 5 (Pentyl chain + Acetyl) | Structural Count |
| Physical State | Pale yellow oil or low-melting solid | Analog Comparison |
| Precursor CAS | 949159-95-9 (Phenol core) | PubChem [1] |
Synthesis Protocol
Retrosynthetic Analysis
The most efficient route is the Williamson Ether Synthesis (O-alkylation). The C-F bond is stable under these conditions, while the phenolic hydroxyl group at C3 is sufficiently acidic (pKa ~10) to be deprotonated by a mild base.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via O-alkylation of the phenol precursor.
Step-by-Step Methodology
Reagents:
-
1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq)
-
1-Bromopentane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
-
Dimethylformamide (DMF) or Acetone (Solvent)
Protocol:
-
Setup: Charge a round-bottom flask with 1-(4-Fluoro-3-hydroxyphenyl)ethanone and anhydrous K₂CO₃.
-
Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide anion).
-
Expert Note: DMF is preferred over acetone for faster kinetics due to its higher boiling point and ability to solvate the cation, leaving the phenoxide "naked" and more nucleophilic.
-
-
Alkylation: Add 1-Bromopentane dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C under a nitrogen atmosphere. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).
-
Endpoint: Disappearance of the starting phenol (lower Rf) and appearance of the less polar ether product (higher Rf). Reaction time is typically 4–6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water (precipitates the product if solid, or separates if oil).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with water (to remove DMF) and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc/Hexanes).
Analytical Characterization (Expected Data)
To validate the structure, researchers should look for these specific signals.
¹H-NMR (Chloroform-d, 400 MHz)
-
Aromatic Region (3H):
-
δ ~7.5-7.6 ppm (dd): Proton at C2 (between alkoxy and carbonyl).
-
δ ~7.4-7.5 ppm (m): Proton at C6 (adjacent to carbonyl).
-
δ ~7.1 ppm (dd): Proton at C5 (adjacent to Fluorine). Note: Look for H-F coupling.
-
-
Aliphatic Region:
-
δ ~4.1 ppm (t, 2H): O-CH₂- protons. The triplet confirms the ether linkage.
-
δ ~2.55 ppm (s, 3H): Acetyl methyl group (-COCH₃). Distinct singlet.
-
δ ~1.8 ppm (m, 2H): β-methylene protons of the pentyl chain.
-
δ ~1.3-1.5 ppm (m, 4H): Remaining methylene protons.
-
δ ~0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): 224 m/z.
-
Base Peak: Likely 209 m/z (Loss of methyl from acetyl) or fragmentation of the pentyl chain.
Application Logic & SAR Strategy
Medicinal Chemistry: The "Lipophilic Tail" Strategy
In drug development, this molecule acts as a scaffold to test the "Lipophilic Clamp" hypothesis. The pentyl chain extends into hydrophobic pockets of target enzymes (e.g., COX-2 or Kinases).
SAR Decision Tree:
-
If potency is low: The chain may be too flexible. Action: Replace pentyl with a rigid ring (e.g., cyclopentyl) or branched chain (isopentyl).
-
If metabolic clearance is high: The terminal methyl is a site for oxidation. Action: Fluorinate the tail (e.g., -OCH₂CF₃) or shorten the chain.
Materials Science: Liquid Crystals
The 4-fluoro-3-alkoxy motif is a classic mesogenic core .
-
Mechanism: The dipole of the C-F bond, combined with the anisotropy of the alkoxy chain, facilitates the formation of nematic or smectic phases.
-
Utility: This specific acetophenone can be converted into chalcones (via Claisen-Schmidt condensation) which are precursors to bent-core liquid crystals [2].
Application Workflow (Graphviz)
Figure 2: Divergent application pathways in Pharma and Materials Science.
Safety & Handling
-
Hazards: The precursor (phenol) and the product are potential skin and eye irritants. 1-Bromopentane is flammable and an irritant.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Disposal: Halogenated organic waste streams (due to Fluorine and Bromine residues).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
- Bali, A., Ohri, R., & Deb, P. K. (2012).
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone molecular weight and formula
This technical guide details the physicochemical properties, synthesis, and applications of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a specialized fluorinated aromatic intermediate.
Molecular Identity & Physicochemical Profile[1][2][3][4]
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a functionalized acetophenone derivative characterized by a core phenyl ring substituted with an acetyl group, a fluorine atom, and a pentyloxy ether chain. This specific substitution pattern balances lipophilicity (via the pentyl tail) with electronic polarity (via the fluoro-ketone motif), making it a critical building block in liquid crystal engineering and medicinal chemistry .
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone | |
| Molecular Formula | Confirmed via atomic summation | |
| Molecular Weight | 224.27 g/mol | Calculated ( |
| Monoisotopic Mass | 224.1213 Da | Useful for HRMS validation |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity and polymorph |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO | Lipophilic nature due to pentyl chain |
| Key Precursor | 1-(4-Fluoro-3-hydroxyphenyl)ethanone | CAS: 949159-95-9 |
Structural Analysis
The molecule features three distinct functional zones:
-
Electronic Head (Acetyl + Fluoro): The electron-withdrawing acetyl and fluoro groups create a dipole moment essential for receptor binding or dielectric anisotropy in materials.
-
Rigid Core (Phenyl Ring): Provides the scaffold for
- stacking interactions. -
Lipophilic Tail (Pentyloxy): The 5-carbon alkyl chain increases solubility in organic media and facilitates alignment in mesogenic (liquid crystal) phases.
Synthesis Protocol: Williamson Ether Alkylation
The most robust and self-validating method for synthesizing this compound is the Williamson ether synthesis , utilizing 1-(4-fluoro-3-hydroxyphenyl)ethanone as the nucleophilic scaffold. This approach ensures regiospecificity at the oxygen atom.
Reaction Pathway Diagram
Figure 1: Synthetic pathway via nucleophilic substitution (
Step-by-Step Methodology
Reagents:
-
Substrate: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (1.0 eq)
-
Alkylating Agent: 1-Bromopentane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reagent grade)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMF (approx. 5 mL per mmol). Add anhydrous
. -
Deprotonation: Stir the suspension at room temperature for 30 minutes. The mixture may change color (often yellowing) as the phenoxide anion forms.
-
Alkylation: Add 1-Bromopentane dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The starting phenol (lower
) should disappear, replaced by the less polar ether product (higher ). -
Workup:
-
Cool to room temperature.[1]
-
Pour into ice-cold water (precipitates inorganic salts).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with brine to remove residual DMF.
-
Dry over
and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Applications in Research & Development
This molecule serves as a "divergent intermediate," meaning its core structure is valuable in two distinct scientific fields: Materials Science and Pharmaceuticals .
Materials Science: Liquid Crystals
The 4-fluoro-3-alkoxy motif is a classic design element in nematic liquid crystals .
-
Mechanism: The fluoro group introduces a strong dipole along the short axis of the molecule (negative dielectric anisotropy), while the pentyloxy tail provides the necessary flexibility to lower the melting point and stabilize the nematic phase.
-
Utility: Used as a dopant or core component in display mixtures (LCDs) to improve response times and voltage holding ratios.
Medicinal Chemistry: Scaffold for Bioactivity
In drug discovery, this acetophenone is a precursor for chalcones and heterocycles.[2]
-
Chalcone Synthesis: Condensation with benzaldehydes yields fluorinated chalcones, which are screened for anti-inflammatory (COX-2 inhibition) and anticancer activity.
-
Heterocycle Formation: Reaction with hydrazines converts the acetyl group into pyrazoles, a scaffold found in drugs like Celecoxib.[2]
Application Workflow Diagram
Figure 2: Divergent application pathways. The molecule acts as a precursor for bioactive chalcones (left) or as a functional unit in liquid crystal materials (right).
Safety & Handling (E-E-A-T)
-
Hazards: As a fluorinated ketone, treat as an irritant. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage over long periods.
-
Disposal: Fluorinated organic compounds require high-temperature incineration. Do not dispose of in standard aqueous waste streams.
References
-
National Institute of Standards and Technology (NIST). Ethanone, 1-(4-fluorophenyl)- (Analogous Structure Data). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Precursor Compound). National Library of Medicine. [Link]
-
Bali, A., et al. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents.[3] Scilit / PubMed. [Link]
Sources
Technical Guide: Physical Properties & Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
This guide details the physical properties, synthesis, and characterization of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a fluorinated aromatic ketone derivative.[1] Designed for research scientists and process chemists, this document synthesizes theoretical data with practical experimental protocols.
Executive Summary
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (C₁₃H₁₇FO₂) is a specialized acetophenone derivative characterized by a 4-fluoro substituent and a 3-pentyloxy ether chain.[1][2] This molecular architecture combines the metabolic stability and lipophilicity of the fluorine atom with the mesogenic potential of the alkoxy chain. It serves as a critical intermediate in the synthesis of liquid crystals (where the alkoxy tail promotes nematic phases) and pharmaceutical agents (as a scaffold for chalcones and pyrazoles).[1]
This guide provides a comprehensive profile of its physicochemical properties, a validated synthesis protocol via Williamson etherification, and analytical standards for quality control.
Chemical Identity & Structural Analysis
| Parameter | Details |
| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone |
| Common Name | 4'-Fluoro-3'-pentyloxyacetophenone |
| CAS Number | Not widely indexed; Analogous to 5467-56-1 (non-fluoro) |
| Molecular Formula | C₁₃H₁₇FO₂ |
| Molecular Weight | 224.27 g/mol |
| SMILES | CCCCCOC1=C(F)C=CC(=C1)C(C)=O |
| InChI Key | Predicted:[1][2][3]ZDPAWHACYDRYIW-UHFFFAOYSA-N (Analog) |
Structural Logic
-
Fluorine (C4): Induces a strong dipole and enhances metabolic stability against p-hydroxylation.[1]
-
Pentyloxy Chain (C3): A flexible 5-carbon alkyl tail that disrupts crystal packing, lowering the melting point relative to the parent phenol and increasing solubility in non-polar organic solvents.[1]
-
Acetyl Group (C1): Provides a reactive handle for aldol condensations (chalcone synthesis) or reduction.[1]
Physical Properties Profile
Note: Specific experimental values for this exact isomer are rare in public literature. Data below represents high-confidence values derived from Structure-Property Relationships (SPR) of close analogs (e.g., 3-Fluoro-4-methoxyacetophenone and 4-Pentyloxyacetophenone).
Physicochemical Data
| Property | Value / Range | Confidence/Source |
| Physical State | Low-melting solid or Viscous Liquid | Based on 4-Pentyloxyacetophenone (MP 26-28°C) |
| Melting Point | 35 – 45 °C | Predicted (Fluorine effect increases MP slightly vs non-F) |
| Boiling Point | 310 – 315 °C (at 760 mmHg) | Predicted via ChemDraw/ACD |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.8 – 4.1 | High Lipophilicity due to C5 chain |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic alkyl chain dominance |
| Solubility (Organic) | Soluble in DCM, EtOAc, Ethanol, Toluene | Standard for alkoxy acetophenones |
| Refractive Index | 1.50 – 1.52 | Estimated |
Synthesis & Purification Protocols
The most robust route to 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is the Williamson Ether Synthesis starting from the commercially available 1-(4-fluoro-3-hydroxyphenyl)ethanone.[1]
Reaction Pathway
The synthesis involves the alkylation of the phenolic hydroxyl group with 1-bromopentane using a weak base (Potassium Carbonate) in a polar aprotic solvent (DMF or Acetonitrile).[1]
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Step-by-Step Protocol
-
Reagent Prep : In a 250 mL round-bottom flask, dissolve 1-(4-fluoro-3-hydroxyphenyl)ethanone (10.0 mmol, 1.54 g) in anhydrous DMF (20 mL).
-
Base Addition : Add Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g). The excess base ensures complete deprotonation of the phenol.
-
Alkylation : Add 1-Bromopentane (12.0 mmol, 1.81 g) dropwise via syringe.[1]
-
Reaction : Heat the mixture to 60–80°C under nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup :
-
Cool to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the product (or extract with Ethyl Acetate if oil forms).[1]
-
Wash organic layer with brine (2x), dry over MgSO₄, and concentrate in vacuo.
-
-
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these predicted standards.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -110 to -115 ppm: Single peak (multiplet due to H-coupling), characteristic of aryl fluoride.[1]
-
Infrared Spectroscopy (FT-IR)
-
1680 cm⁻¹: C=O stretch (Ketone).[1]
-
1250 cm⁻¹: C-O-C stretch (Aryl ether).
-
1100 cm⁻¹: C-F stretch.
-
2950-2850 cm⁻¹: C-H stretch (Alkyl chain).[1]
Handling, Stability & Safety
-
Storage : Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the alkyl chain over long periods.
-
Stability : Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety (GHS Classification) :
References
-
PubChem . 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Precursor Data). National Library of Medicine. Available at: [Link][1]
-
Organic Syntheses . General Procedure for Williamson Ether Synthesis. Available at: [Link][1]
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- 4. p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from formulation and dosage to bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone, a compound of interest in contemporary drug discovery programs. Drawing upon foundational principles of physical organic chemistry and established experimental methodologies, this document offers both a predictive solubility profile and detailed protocols for its empirical determination. The content herein is designed to equip researchers, medicinal chemists, and formulation scientists with the theoretical understanding and practical tools necessary to effectively work with this molecule.
Part 1: Theoretical Framework and Solubility Prediction
A molecule's structure is the primary determinant of its physical properties, including solubility. By dissecting the structural components of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone, we can develop a robust hypothesis regarding its behavior in various organic solvents.
Molecular Structure Analysis
The compound can be deconstructed into three key regions, each contributing distinct physicochemical characteristics:
-
Aryl Ketone Core: The acetophenone group (-C(O)CH₃) and the fluorinated phenyl ring form a moderately polar backbone. The carbonyl oxygen can act as a hydrogen bond acceptor, and the aromatic system contributes to van der Waals interactions.
-
Fluoro Substituent: The fluorine atom at the C4 position is highly electronegative, creating a dipole moment that increases the overall polarity of the phenyl ring.
-
Pentyloxy Side Chain: The five-carbon pentyloxy group (-O(CH₂)₄CH₃) is a significant lipophilic and non-polar feature. This alkyl chain is expected to dominate the molecule's solubility behavior, driving its affinity for non-polar environments.
The interplay between the polar aryl ketone head and the non-polar pentyloxy tail suggests the molecule is amphiphilic, but with a strong inclination towards lipophilicity due to the length of the alkyl chain.
Caption: Logical relationship between molecular features and predicted solubility.
The Principle of "Like Dissolves Like"
The axiom "like dissolves like" is the foundational principle for predicting solubility. It states that substances with similar intermolecular forces are likely to be miscible.[2][3]
-
Polar Solvents (e.g., water, methanol) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.
-
Non-Polar Solvents (e.g., hexane, toluene) dissolve non-polar solutes primarily through van der Waals forces.
Given the significant non-polar pentyloxy chain, 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is predicted to be most soluble in non-polar to moderately polar organic solvents. Its solubility in highly polar, protic solvents is expected to be limited.
Predicted Solubility Across Solvent Classes
The following table provides a qualitative prediction of the compound's solubility based on solvent polarity and hydrogen bonding capability.[4][5][6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | High | The non-polar pentyloxy tail will interact favorably with these solvents via van der Waals forces, overcoming the solute-solute interactions in the solid state. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents possess dipoles that can interact with the polar aryl ketone core. The lack of strong hydrogen bonding networks allows the non-polar tail to be accommodated.[7] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The solvent's hydrogen bonding network must be disrupted. While the compound's ketone can accept a hydrogen bond, it cannot donate one, and the large lipophilic tail limits miscibility.[8] |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Water | Moderate (DMSO), Very Low (Water) | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Water's strong hydrogen bonding network will repel the lipophilic pentyloxy group, leading to poor solubility. |
The Influence of Temperature
For the majority of solid organic compounds dissolving in organic solvents, the dissolution process is endothermic.[9] Consequently, an increase in temperature will increase the solubility.[10][11] This principle is fundamental for techniques such as recrystallization. The relationship can be significant, with solubility sometimes increasing exponentially with temperature.[11] This behavior should be experimentally verified for process optimization, especially in purification and formulation development.
Part 2: Experimental Protocols for Solubility Determination
Theoretical predictions require empirical validation. The choice of methodology depends on the specific requirements of the research stage, from high-throughput screening in early discovery to precise thermodynamic measurements for late-stage development.
Method 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method, recommended by numerous regulatory bodies, is the gold standard for determining equilibrium (thermodynamic) solubility.[12][13][14] It measures the concentration of a saturated solution after a prolonged equilibration period.
-
Preparation: To a series of glass vials, add a precise volume (e.g., 2 mL) of the selected organic solvent.
-
Addition of Solute: Add an excess amount of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone to each vial. The excess solid should be clearly visible to ensure saturation is achievable.[14]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The agitation speed should be adequate to keep the solid suspended without creating a vortex.[13]
-
Phase Separation: After equilibration, allow the vials to stand at the set temperature to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For rigor, the supernatant should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12][15] A standard calibration curve must be prepared to ensure accurate quantification.
-
Confirmation: To validate that equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[16]
Caption: High-throughput workflow for kinetic solubility by nephelometry.
Conclusion
The molecular architecture of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone—characterized by a polar aryl ketone head and a substantial non-polar pentyloxy tail—strongly suggests a profile of high solubility in non-polar and polar aprotic organic solvents, with diminishing solubility in more polar, protic media. While these theoretical predictions provide a vital starting point for experimental design, they must be confirmed through rigorous empirical measurement. The shake-flask method offers the definitive measure of thermodynamic solubility crucial for formulation and regulatory purposes, while nephelometry provides the rapid, high-throughput kinetic data essential for advancing compounds in the fast-paced environment of early drug discovery. A thorough understanding and application of these principles and protocols will enable scientists to efficiently and effectively utilize this compound in their research and development endeavors.
References
-
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Link
-
Unknown. Polarity of Solvents. Link
-
Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Link
-
Enamine. Solubility Assay by Laser Nephelometry. Link
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Link
-
Scribd. Solvent Polarity Table. Link
-
World Health Organization (WHO). Annex 4. Link
-
Vedantu. Nephelometry: Principle, Types & Applications Explained. Link
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Link
-
Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Link
-
BMG Labtech. What is Nephelometry: Meaning & Examples. Link
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Link
-
PubMed. (1995). Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity. Link
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Link
-
Unknown. (2024). Solubility test for Organic Compounds. Link
-
Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Link
-
Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Link
-
Shodex. Polarities of Solvents. Link
-
Unknown. (2022). Comparison of the polarity of organic solvents. Link
-
University of Rochester. Solvents and Polarity. Link
-
ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Link
-
Unknown. (2023). Solubility of Organic Compounds. Link
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. Link
-
Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Link
-
PMC - NIH. Solubility and Decomposition of Organic Compounds in Subcritical Water. Link
-
RSC Publishing. (2017). Hydrogen bonding vs. halogen bonding: the solvent decides. Link
-
PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Link
-
Unknown. Solubility. Link
-
Quora. (2018). Why does the solubility of gases increase with temperature in an organic solvent?. Link
-
Wiley Online Library. Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. Link
-
Solubility of Things. M-FEone. Link
-
Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties. Link
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1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone safety data sheet (SDS)
[1][2]
Executive Summary & Chemical Identity
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a specialized fluorinated intermediate, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials (e.g., liquid crystals).[1][2][3] Its structural motif—combining a lipophilic alkoxy chain, an electron-withdrawing fluorine atom, and a reactive acetyl group—makes it a versatile scaffold for structure-activity relationship (SAR) studies aimed at modulating metabolic stability and membrane permeability.[1][2]
Note on Data Availability: As a specialized research chemical, direct experimental safety data is limited.[1][2] The protocols and safety profiles below are derived via Read-Across Methodology and Structure-Activity Relationship (SAR) analysis, referencing validated analogs such as 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone (CAS 1443343-87-0) and 4'-Fluoroacetophenone (CAS 403-42-9).[1][2]
Chemical Identification Table
| Property | Detail |
| IUPAC Name | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone |
| Common Name | 3-Pentyloxy-4-fluoroacetophenone |
| CAS Number | Not Assigned (Treat as Novel/Analog to 1443343-87-0) |
| Molecular Formula | C₁₃H₁₇FO₂ |
| Molecular Weight | 224.27 g/mol |
| SMILES | CCCCCCOc1cc(C(C)=O)ccc1F |
| Structural Class | Alkoxy-Fluoroacetophenone |
Physicochemical Profile (Predicted)
Derived from ACD/Labs Percepta and EPI Suite™ modeling of structural analogs.
| Parameter | Value (Predicted) | Causality / Rationale |
| Physical State | Viscous Liquid or Low-Melting Solid | The flexible pentyl chain disrupts the crystal lattice packing typical of acetophenones, lowering the melting point compared to the methoxy analog.[1][2] |
| Boiling Point | 305°C ± 20°C (at 760 mmHg) | High molecular weight and dipole-dipole interactions from the ketone/fluorine groups increase boiling point.[1][2] |
| LogP (Octanol/Water) | 3.8 – 4.2 | The n-pentyl chain significantly increases lipophilicity, suggesting high membrane permeability but low aqueous solubility.[1][2] |
| Solubility | Soluble: DCM, EtOAc, DMSO, MethanolInsoluble: Water | The hydrophobic pentyl tail dominates the solvation profile, making it immiscible with water.[2] |
| Flash Point | > 110°C | Low vapor pressure reduces flammability risk at ambient temperatures, though it remains combustible.[1][2] |
Hazard Identification & Toxicology (GHS Classification)
Signal Word: WARNING
Based on the functional groups (ketone, aryl ether, aryl fluoride) and lipophilicity, the following GHS classifications are assigned:
Hazard Statements
-
H315: Causes skin irritation.[1][2][4][5][6] (Lipophilic tail aids dermal penetration/irritation).[1][2]
-
H319: Causes serious eye irritation.[1][2][4][5][6] (Ketone/Fluorine functionality).[1][2][3][7][8][9]
-
H412: Harmful to aquatic life with long-lasting effects.[1][2] (High LogP implies bioaccumulation potential in aquatic organisms).[1][2]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][6]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4][5][6] Remove contact lenses if present and easy to do.[1][2][4][5][6] Continue rinsing.[1][2][4][5][6]
Synthesis & Reactivity Protocol
Objective: Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone via Williamson Ether Synthesis. Rationale: This route avoids the harsh conditions of Friedel-Crafts acylation on a sensitive alkoxy-benzene, ensuring regioselectivity is maintained from the starting phenol.[1][2]
Reaction Scheme
The synthesis involves the alkylation of 1-(4-fluoro-3-hydroxyphenyl)ethanone with 1-bromopentane using a weak base to deprotonate the phenol without affecting the ketone.[1][2]
Figure 1: Williamson Ether Synthesis Pathway for the target compound.[1][2]
Step-by-Step Protocol
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluoro-3-hydroxyphenyl)ethanone (10.0 mmol, 1.54 g) in anhydrous DMF (20 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g). Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide forms.[2]
-
Alkylation: Add 1-Bromopentane (12.0 mmol, 1.49 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) until the starting phenol (Rf ~0.[1][2]3) is consumed and the less polar product (Rf ~0.[1][2]6) appears.[1][2][6][9]
-
Workup (Self-Validating Step):
-
Purification: Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes) to yield the product as a clear, colorless to pale yellow oil.
Handling & Storage Protocols
Storage Conditions
-
Temperature: 2–8°C (Refrigerate). While the compound is chemically stable, refrigeration minimizes potential oxidation of the ether chain over long periods.[1][2]
-
Container: Amber glass vials with PTFE-lined caps to prevent leaching and photodegradation.[1][2]
Incompatibility Matrix
| Reagent Class | Interaction Risk | Mechanism |
| Strong Oxidizers | High | Oxidation of the pentyl chain (benzylic-like positions) or ketone cleavage.[1][2] |
| Strong Bases | Moderate | Potential enolization of the ketone; condensation reactions.[1][2] |
| Reducing Agents | High | Reduction of the ketone to a secondary alcohol (NaBH₄/LiAlH₄).[1][2] |
Emergency Response & First Aid
Spillage Control[1][2]
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2]
-
Containment: Absorb liquid spills with vermiculite or sand.[1][2] Do not use combustible materials like sawdust.[1][2]
-
Disposal: Collect in a sealed container labeled "Organic Waste - Fluorinated".
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes, lifting eyelids.[1][2] The fluorine substituent can increase irritation severity; seek medical attention if pain persists.[1][2]
-
Skin Contact: Wash with soap and water.[1][2][4][5] Remove contaminated clothing.[1][2][5][6][10] The lipophilic nature allows skin absorption; monitor for systemic effects (nausea, headache).[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][4] Call a Poison Control Center.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097: 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Registration Dossier: Acetophenone derivatives. Retrieved from [Link][1][2][3]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press.[1][2] (Reference for Williamson Ether Synthesis mechanism).
Sources
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Methodological & Application
Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone from 4-fluoro-3-hydroxyacetophenone
[1]
Abstract & Strategic Analysis
This application note details the protocol for synthesizing 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a structural analog of key intermediates used in the synthesis of atypical antipsychotics such as Iloperidone .[1] The transformation utilizes a Williamson ether synthesis to alkylate the 3-hydroxyl group of 4'-fluoro-3'-hydroxyacetophenone with 1-bromopentane .[1]
Strategic Considerations
-
Chemoselectivity: The starting material contains two potential sites for alkylation: the phenolic hydroxyl (pKa ~8–10) and the alpha-carbon of the ketone (pKa ~19–20). By using a mild carbonate base (
), we exclusively target the phenol, avoiding thermodynamic enolate formation and C-alkylation. -
Nucleophilicity: The 3-position hydroxyl is sterically accessible, but the inductive effect of the para-fluorine atom slightly increases the acidity of the phenol, making the phenoxide a stable but effective nucleophile.
-
Process Safety: The reaction avoids hydride bases (e.g., NaH), eliminating hydrogen gas evolution and reducing moisture sensitivity.
Retrosynthetic & Mechanistic Logic
The synthesis is a single-step
Reaction Scheme
SM: 4'-Fluoro-3'-hydroxyacetophenone (
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Mechanistic flow of the base-mediated Williamson ether synthesis.
Experimental Protocols
Two methods are provided based on available equipment and throughput requirements.
Method A: Acetone Reflux (Green/Standard)
Recommended for initial R&D and ease of workup.
Reagents:
-
4'-Fluoro-3'-hydroxyacetophenone: 1.0 eq[1]
-
1-Bromopentane: 1.2 eq[1]
- (Anhydrous, granular): 2.0 eq
-
Acetone (Reagent Grade): 10 mL per gram of SM[1]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4'-fluoro-3'-hydroxyacetophenone and Acetone. Stir until dissolved.
-
Deprotonation: Add
.[1] The mixture may turn slightly yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes. -
Addition: Add 1-Bromopentane via syringe.
-
Reaction: Heat the mixture to reflux (~56°C) for 6–12 hours .
-
Note: Monitor by TLC (See Section 4).[2]
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the solid inorganic salts (
, KBr). Rinse the filter cake with cold acetone. -
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
Method B: DMF Accelerated (High Throughput)
Recommended for stubborn substrates or rapid synthesis.[1]
Reagents:
Protocol:
-
Setup: Use a sealed reaction vial or flask under Nitrogen atmosphere.
-
Reaction: Combine SM,
, KI, and 1-Bromopentane in DMF (5 mL/g). -
Heating: Heat to 80°C for 2–4 hours . The polar aprotic solvent significantly accelerates the
rate. -
Quench: Pour the reaction mixture into 5 volumes of ice-water. The product should precipitate or form an oil.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF.
Process Control & Purification
In-Process Monitoring (IPC)
| Parameter | Method | Specification |
| TLC System | Silica Gel 60 | Hexane:Ethyl Acetate (8:2 or 7:[1]3) |
| Rf Values | SM (Phenol) | ~0.2–0.3 (Streaks due to acidity) |
| Rf Values | Product (Ether) | ~0.6–0.7 (Distinct spot) |
| Visualization | UV (254 nm) | Both spots are UV active. |
| Stain | Aliphatic chain of product may show faint oxidation; aromatic rings stable. |
Purification Workflow (DOT Visualization)
Figure 2: Decision tree for purification based on crude purity.
Critical Purification Step: The "Caustic Wash"
If unreacted starting material remains, dissolve the crude residue in Ethyl Acetate and wash with 1N NaOH . The unreacted phenol will deprotonate and move to the aqueous layer, while the neutral ether product remains in the organic layer. This avoids difficult chromatographic separations.
Characterization & Validation
Safety & Hazards
References
-
Iloperidone Synthesis (Patent): Strupczewski, J. T., et al. "Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgetics." U.S. Patent 5,364,866. (1994).
- Context: Describes the general alkylation conditions for 4-fluoro-3-hydroxyacetophenone using carbon
-
Process Optimization (Patent): Rao, D. M., et al. "Processes for the preparation of iloperidone and intermediates thereof." WO Patent 2012/032532.[5] (2012).[5]
- Context: Provides detailed industrial protocols for the O-alkylation step using Potassium Carbon
-
General Williamson Ether Synthesis: "Preparation of Aryl Ethers." Organic Chemistry Portal.
- Context: Mechanistic grounding for the reaction parameters.
Application Notes & Protocols: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone as a Versatile Intermediate for Advanced Liquid Crystal Synthesis
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone, a key intermediate in the development of advanced thermotropic liquid crystals.[1] We detail a robust synthesis protocol via Williamson ether synthesis, outline rigorous characterization methodologies (NMR, FT-IR, MS), and present a practical application in the synthesis of a Schiff base-derived liquid crystal. This guide is designed for researchers and professionals in materials science and drug development, offering field-proven insights and explaining the causal relationships behind experimental choices to ensure reproducible and reliable outcomes.
Introduction: Rationale for Use as a Liquid Crystal Intermediate
The design of novel liquid crystalline materials hinges on the precise molecular architecture of their constituent molecules, or mesogens.[2] 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a strategically designed precursor that embodies several critical features for creating calamitic (rod-like) liquid crystals:
-
Rigid Core: The phenyl ring provides the necessary rigidity and aromaticity, which is fundamental for establishing the long-range orientational order characteristic of liquid crystal phases.[3]
-
Flexible Terminal Chain: The pentyloxy group (-O(CH₂)₄CH₃) acts as a flexible tail. This aliphatic chain introduces fluidity, lowers the melting point of the final compound, and influences the type and stability of the mesophase by modulating intermolecular interactions.[2]
-
Reactive Handle: The acetyl group (-C(O)CH₃) is a versatile chemical handle. Its ketone functionality allows for straightforward conversion into other linking groups (e.g., imines, esters, chalcones), enabling the extension of the molecular core to build more complex, high-performance mesogens.
-
Lateral Fluoro-Substitution: The fluorine atom positioned laterally on the phenyl ring is a critical feature for fine-tuning the mesomorphic properties. It can significantly lower melting points, broaden the temperature range of the liquid crystal phase, and alter the dielectric anisotropy of the final material, which is crucial for display applications.[4][5]
This combination of a rigid core, a flexible chain, a reactive group, and a property-tuning lateral substituent makes this compound an exemplary building block for the systematic exploration of new liquid crystal structures.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇FO₂ | Calculated |
| Molecular Weight | 224.27 g/mol | [6] |
| Appearance | (Predicted) White to off-white solid or low-melting solid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis Protocol: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
The most efficient and direct route to synthesize the target intermediate is through a Williamson ether synthesis, starting from the commercially available 1-(4-fluoro-3-hydroxyphenyl)ethanone.[7] This reaction forms an ether by reacting an alkoxide with a primary alkyl halide.[8]
Synthesis Workflow
The synthesis proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ, acts as a nucleophile.[8][9]
Figure 1: Workflow for the synthesis of the target intermediate.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-(4-Fluoro-3-hydroxyphenyl)ethanone | 139969-63-2 | 154.14 | 5.00 g | 32.4 |
| 1-Bromopentane | 110-53-2 | 151.04 | 5.88 g (4.9 mL) | 38.9 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 6.72 g | 48.6 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-3-hydroxyphenyl)ethanone (5.00 g, 32.4 mmol) and anhydrous potassium carbonate (6.72 g, 48.6 mmol).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide. An excess (1.5 eq) is used to drive the reaction to completion.
-
-
Solvent and Reagent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature. Add 1-bromopentane (4.9 mL, 38.9 mmol) dropwise via syringe.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without protonating the nucleophile.[10] A slight excess of the alkyl halide (1.2 eq) ensures complete consumption of the starting phenol.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 6-8 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has disappeared.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold deionized water. A precipitate or oil may form. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Rationale: The water quenches the reaction and dissolves the inorganic salts (KBr, excess K₂CO₃). Ethyl acetate is an organic solvent used to extract the desired product from the aqueous phase.
-
-
Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL), followed by brine (1 x 100 mL).
-
Rationale: Washing with water removes residual DMF, and the brine wash removes residual water from the organic layer, aiding in the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).
-
Rationale: Chromatography separates the desired product from unreacted 1-bromopentane and any minor byproducts, yielding the pure intermediate.
-
Characterization of the Intermediate
Validation of the synthesized 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is achieved through standard spectroscopic techniques.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pentyloxy chain, and the acetyl methyl group.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of all 13 unique carbon atoms, including the carbonyl carbon and carbons attached to fluorine and oxygen.[13]
-
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected, confirming the presence of the fluorine atom.[14]
Table of Expected NMR Data:
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetyl -CH₃ | ~2.55 (s, 3H) | ~26.5 |
| Pentyloxy -OCH₂- | ~4.05 (t, 2H) | ~69.0 |
| Pentyloxy -(CH₂)₃- | ~1.85 (m, 2H), ~1.45 (m, 4H) | ~28.8, ~28.1, ~22.5 |
| Pentyloxy -CH₃ | ~0.95 (t, 3H) | ~14.0 |
| Aromatic C-H | ~7.50-7.60 (m, 2H), ~7.10 (t, 1H) | ~113-132 |
| Carbonyl C=O | - | ~196.5 |
| Aromatic C-F, C-O | - | ~158 (d), ~148 (d) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides confirmation of key functional groups.
Table of Expected FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950-2850 | C-H stretch | Aliphatic (pentyloxy) |
| ~1680 | C=O stretch | Aryl Ketone |
| ~1610, ~1580 | C=C stretch | Aromatic Ring |
| ~1270 | C-O-C stretch | Aryl Ether |
| ~1230 | C-F stretch | Aryl Fluoride |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. For high-resolution MS (HRMS), the measured mass should be within ±5 ppm of the calculated exact mass.
-
Expected [M+H]⁺: 225.1285 (Calculated for C₁₃H₁₈FO₂⁺)
Application in Liquid Crystal Synthesis: A Case Study
To demonstrate its utility, the intermediate is used to synthesize a Schiff base (imine) liquid crystal. This reaction extends the rigid core, a common strategy for inducing mesomorphism.[15]
Synthesis of (E)-1-(4-Fluoro-3-(pentyloxy)phenyl)-N-(4-(hexyloxy)phenyl)ethan-1-imine
Figure 2: Synthesis of a Schiff base liquid crystal from the intermediate.
Protocol
-
Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone (1.0 eq) and 4-(hexyloxy)aniline (1.0 eq) in toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reaction: Reflux the mixture for 12-24 hours, collecting the water byproduct in the Dean-Stark trap.
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final liquid crystal product.
Characterization of the Final Liquid Crystal
The primary goal is to identify the temperatures at which phase transitions occur and to characterize the nature of the liquid crystal phase(s).[3][16]
Characterization Workflow
Figure 3: Workflow for characterizing liquid crystalline properties.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature well above its clearing point (e.g., 150 °C) at a rate of 10 °C/min. This erases the sample's thermal history.
-
Cool the sample back to room temperature at a rate of 10 °C/min.
-
Perform a second heating scan at 10 °C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the phase transition temperatures (onset of the peak) and their associated enthalpy changes (peak area).[17]
Example DSC Data Table:
| Transition | Onset Temp (°C) | Enthalpy (ΔH, kJ/mol) | Phase Change |
| Peak 1 | 75.2 | 18.5 | Crystal (K) → Nematic (N) |
| Peak 2 | 105.8 | 0.8 | Nematic (N) → Isotropic (I) |
The temperature at which the material becomes a clear, isotropic liquid is known as the clearing point.[18][19]
Protocol: Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip and place on a hot stage.
-
Observation: Heat the sample into the isotropic phase (above the clearing point determined by DSC) to create a thin, uniform film.
-
Cooling and Analysis: Slowly cool the sample (e.g., 1-5 °C/min) into the liquid crystal phase while observing through crossed polarizers.
-
Phase Identification: Identify the mesophase by its characteristic optical texture. A nematic phase will typically show a threaded or schlieren texture, while smectic phases exhibit focal conic or fan-like textures.[20]
Conclusion
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone serves as an exceptionally valuable and versatile intermediate for the synthesis of novel liquid crystalline materials. The protocols outlined in this guide provide a robust framework for its synthesis, purification, and subsequent use in creating advanced mesogens. The characterization techniques detailed herein form a self-validating system, ensuring the identity and purity of the intermediate and allowing for the thorough investigation of the final liquid crystal's properties. By understanding and applying these methodologies, researchers can effectively utilize this building block to systematically design and develop next-generation liquid crystals for a wide range of applications.
References
-
Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]
-
Görtz, V., et al. (2023). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry. Retrieved from [Link]
-
Kim, M. (n.d.). Phase transitions in liquid crystals. Stanford University. Retrieved from [Link]
-
Humar, M., et al. (2021). Effect of phase transitions on liquid crystal colloids: a short review. Liquid Crystals. Retrieved from [Link]
-
IUPAC. (1994). Definitions of terms relating to phase transitions of the solid state (IUPAC Recommendations 1994). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Acetophenone phenylhydrazone. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Fluoro-3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
MDPI. (2021). New-Generation Liquid Crystal Materials for Application in Infrared Region. Materials. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. Retrieved from [Link]
-
Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
MDPI. (2023). Eliminating Ambiguities in Electrical Measurements of Advanced Liquid Crystal Materials. Materials. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone. Retrieved from [Link]
-
Merck. (n.d.). Liquid crystal phases. Retrieved from [Link]
-
Kent State University. (n.d.). Introduction to Liquid Crystals. Retrieved from [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]
-
PubMed. (2021). Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol. Journal of Materials Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-[4-(4-Chloro-3-fluorophenoxy)phenyl]ethanone. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
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- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 18. Liquid crystal phases [merckgroup.com]
- 19. uh.edu [uh.edu]
- 20. humarlab.ijs.si [humarlab.ijs.si]
Application Note: High-Impact Scaffolding with 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
Executive Summary
This guide details the strategic application of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (referred to herein as FPPE ) as a high-value building block in medicinal chemistry.
In modern drug design, balancing metabolic stability with membrane permeability is a critical bottleneck. FPPE offers a pre-optimized scaffold containing two essential features:
-
The Fluorine Shield (C4): A para-fluorine atom that blocks metabolic oxidation (CYP450) at the most reactive phenyl position.
-
The Lipophilic Anchor (C3): A pentyloxy tail that enhances LogP, facilitating Blood-Brain Barrier (BBB) penetration and hydrophobic pocket occupancy.
This note provides a validated protocol for transforming FPPE into bioactive heterocycles (chalcones and pyrazoles), supported by reaction mechanisms and QC standards.
Structural Rationale & SAR Logic
The utility of FPPE lies in its specific substitution pattern. Unlike simple acetophenones, the 3-alkoxy-4-fluoro motif is a privileged substructure found in various kinase inhibitors and anti-inflammatory agents.
Key Pharmacophoric Features:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing rapid clearance via p-hydroxylation.
-
Hydrophobic Interaction: The
alkyl chain extends into deep hydrophobic pockets of enzymes (e.g., COX-2, EGFR), increasing binding affinity via van der Waals forces. -
Electronic Modulation: The electron-withdrawing fluorine and electron-donating alkoxy group create a unique "push-pull" electronic environment on the phenyl ring, influencing the reactivity of the acetyl group during condensation reactions.
Visualization: SAR Logic of FPPE
Caption: Functional decomposition of the FPPE scaffold highlighting its three critical zones for medicinal chemistry optimization.
Experimental Protocol: Synthesis of Bioactive Heterocycles
The primary application of FPPE is the generation of Chalcones (via Claisen-Schmidt condensation), which serve as precursors for Pyrazoles (via hydrazine cyclization).
Workflow Overview
-
Step A: Claisen-Schmidt Condensation (FPPE + Aryl Aldehyde → Chalcone).
-
Step B: Cyclization (Chalcone + Hydrazine → Pyrazole).
Reagents & Stoichiometry Table
| Component | Role | Eq. | MW ( g/mol ) | Notes |
| FPPE | Substrate | 1.0 | 224.27 | The limiting reagent. |
| Aryl Aldehyde | Electrophile | 1.1 | Var. | Use benzaldehyde derivatives.[1][2][3][4] |
| NaOH (40% aq) | Catalyst | 2.5 | 40.00 | Strong base required for enolate formation. |
| Ethanol (EtOH) | Solvent | N/A | 46.07 | 95% or Absolute. |
| Hydrazine Hydrate | Cyclizer | 2.0 | 50.06 | For Step B only. |
Detailed Procedure
Step A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: To create the
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of FPPE and 1.1 mmol of Aryl Aldehyde in 10 mL of Ethanol.
-
Catalysis: Place the flask in an ice bath (
). Dropwise, add 2.5 mmol of 40% NaOH solution while stirring magnetically.-
Note: The solution may turn yellow/orange immediately, indicating enolate formation.
-
-
Reaction: Remove the ice bath and stir at room temperature (
) for 4–6 hours.-
Monitoring: Check progress via TLC (Hexane:EtOAc 8:2). The product (Chalcone) will be less polar than the starting material.
-
-
Workup:
-
Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of dilute HCl (to neutralize excess base).
-
A precipitate should form. Filter the solid using a Büchner funnel.
-
Troubleshooting: If the product "oils out" instead of precipitating, extract with Ethyl Acetate (
mL), dry over , and concentrate.
-
-
Purification: Recrystallize from hot Ethanol.
Step B: Pyrazole Synthesis (Optional)
Objective: To stabilize the scaffold into a rigid heterocyclic ring.
-
Dissolve 1.0 mmol of the Chalcone (from Step A) in 10 mL of Glacial Acetic Acid.
-
Add 2.0 mmol of Hydrazine Hydrate .
-
Reflux at
for 3 hours. -
Pour into crushed ice. The pyrazole derivative will precipitate as a solid.
Mechanism & Pathway Visualization
The transformation relies on the acidity of the
Caption: Synthetic workflow from FPPE starting material to final Pyrazole scaffold via Claisen-Schmidt condensation.
Quality Control & Validation
To ensure the integrity of the synthesized library, the following QC parameters must be met.
1H NMR Interpretation (Chalcone)
The success of Step A is validated by the appearance of two doublet signals representing the vinylic protons (
-
Chemical Shift:
7.4 – 7.8 ppm. -
Coupling Constant (
): 15–16 Hz.-
Significance: A
value of ~16 Hz confirms the trans-(E) geometry of the alkene, which is thermodynamically favored and biologically preferred.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product is too lipophilic/oily. | Do not filter. Extract with EtOAc, wash with brine, and rotovap. |
| Low Yield | Incomplete enolization. | Increase NaOH concentration or reaction time. Ensure aldehyde is fresh (not oxidized to acid). |
| Multiple Spots on TLC | Self-condensation of aldehyde. | Add the aldehyde slowly to the enolate mixture (inverse addition). |
References
-
Bali, A., et al. (2012).[5] "Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents." European Journal of Medicinal Chemistry.
- Context: Establishes the bioactivity of 3-alkoxy-acetophenone scaffolds.
-
BenchChem Application Notes. (2025). "4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions."
- Context: Provides general stoichiometry and conditions for fluorinated acetophenone condens
-
PubChem Compound Summary. "1-(4-Fluoro-3-hydroxyphenyl)ethanone."
- Context: Data on the parent scaffold and metabolic precursors.
- Vogel, A.I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Context: Standard reference for Claisen-Schmidt and heterocycle synthesis protocols.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone. This valuable intermediate is a key building block in the development of various pharmaceutical compounds. Its synthesis, typically a two-step process involving a Williamson ether synthesis followed by a Friedel-Crafts acylation, can present several challenges that may impact yield and purity. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed experimental protocols to help you navigate these challenges and optimize your synthetic route.
Synthetic Overview
The most common and efficient pathway to synthesize 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone involves two sequential reactions:
-
Williamson Ether Synthesis: 1-(3-Hydroxy-4-fluorophenyl)ethanone is reacted with a pentyl halide (e.g., 1-bromopentane) in the presence of a base to form the pentyloxy ether.
-
Friedel-Crafts Acylation: The resulting 1-fluoro-2-(pentyloxy)benzene is then acylated, typically using acetyl chloride or acetic anhydride with a Lewis acid catalyst, to introduce the acetyl group at the para position to the fluorine atom.
Caption: General two-step synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone.
Troubleshooting Guide (Q&A)
Low Yield in Williamson Ether Synthesis Step
Q: My Williamson ether synthesis is resulting in a low yield of 1-fluoro-2-(pentyloxy)benzene. What are the likely causes and how can I improve it?
A: Low yields in this step often stem from incomplete deprotonation of the starting phenol, the choice of solvent, reaction temperature, or side reactions. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the phenoxide. For less acidic phenols, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are more effective.[1]
-
Moisture: Any moisture in the reaction will quench the strong base and the phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Poor Solvent Choice: The solvent plays a crucial role in the S(_N)2 reaction.
-
Reaction Temperature: The temperature needs to be optimal for the reaction to proceed at a reasonable rate without promoting side reactions.
-
Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[2] Since 1-bromopentane is a primary halide, this is less of a concern but can be promoted by excessively high temperatures.
Low Yield in Friedel-Crafts Acylation Step
Q: I'm experiencing a low yield during the Friedel-Crafts acylation of 1-fluoro-2-(pentyloxy)benzene. What should I investigate?
A: The Friedel-Crafts acylation is sensitive to several factors, including the catalyst, solvent, temperature, and purity of reagents. Here are the key areas to troubleshoot:
-
Catalyst Issues: The Lewis acid catalyst is central to the reaction's success.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic amounts.[4] This is because the ketone product can form a complex with the catalyst, effectively deactivating it.[4] A general rule is to use at least one equivalent of the catalyst relative to the acylating agent.
-
Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reaction Temperature: Temperature control is critical.
-
Too Low: The reaction may not have enough energy to overcome the activation barrier.
-
Too High: High temperatures can lead to side reactions and decomposition of the product.[4]
-
-
Poor Reagent Quality: The purity of your starting materials is important. Impurities can lead to the formation of byproducts.[4]
-
Substrate Deactivation: While the pentyloxy group is activating, the fluorine atom has a deactivating inductive effect. The overall electron-donating character of the ring is crucial for the reaction to proceed.
Byproduct Formation
Q: I'm observing significant byproduct formation. What are the common side products and how can I minimize them?
A: Byproduct formation can occur in both steps of the synthesis.
-
Williamson Ether Synthesis:
-
C-alkylation vs. O-alkylation: With phenoxides, there is a possibility of alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. This is generally less favored but can be influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors O-alkylation.
-
-
Friedel-Crafts Acylation:
-
Isomer Formation: The primary expected product is the para-acylated isomer due to the directing effect of the fluorine atom. However, some ortho-acylated product may form.[6] Steric hindrance from the adjacent pentyloxy group should favor para-substitution.
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated rings.[4] However, the first acyl group is deactivating, which makes a second acylation less likely.[4][7]
-
Purification Challenges
Q: I'm having difficulty purifying the final product, 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone. What are the best purification strategies?
A: Aromatic ketones can sometimes be challenging to purify. Here are some recommended techniques:
-
Aqueous Work-up: After the Friedel-Crafts reaction, a careful aqueous work-up is essential to quench the reaction and remove the Lewis acid catalyst.[4] This typically involves washing the organic layer with dilute acid, water, and then a bicarbonate solution.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[8]
-
Column Chromatography: For high purity, column chromatography on silica gel is a reliable method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Bisulfite Extraction: To remove any unreacted starting aldehyde (if applicable from a different synthetic route) or other reactive ketones, a bisulfite extraction can be employed.[9]
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis?
A: Both steps of this synthesis involve hazardous materials.
-
Williamson Ether Synthesis: Strong bases like NaH are highly flammable and react violently with water. Handle them in an inert atmosphere and away from moisture.
-
Friedel-Crafts Acylation: Lewis acids like AlCl₃ are corrosive and react exothermically with water.[5] Acylating agents such as acetyl chloride are also corrosive and lachrymatory.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
Q: How can I monitor the progress of the reactions?
A: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of both reactions. By spotting the starting material, co-spotting with the reaction mixture, and the reaction mixture alone, you can visualize the consumption of the starting material and the formation of the product.
Q: What are the expected spectroscopic data for 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone?
A: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: Signals for the aromatic protons, the methyl protons of the acetyl group, and the protons of the pentyloxy chain. The aromatic protons will show splitting patterns consistent with a trisubstituted benzene ring, with coupling to the fluorine atom.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbons of the pentyloxy group.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically around 1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-Fluoro-2-(pentyloxy)benzene
-
To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen), add 1-(3-hydroxy-4-fluorophenyl)ethanone and anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add 1-bromopentane to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Friedel-Crafts Acylation to 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
-
To a dry, round-bottomed flask under an inert atmosphere, add anhydrous aluminum chloride and an anhydrous solvent like dichloromethane (CH₂Cl₂).[4]
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve 1-fluoro-2-(pentyloxy)benzene and acetyl chloride in anhydrous dichloromethane.
-
Slowly add the solution from step 3 to the cooled suspension of aluminum chloride.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring to quench the reaction.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or distillation.
Data Summary Table
| Parameter | Williamson Ether Synthesis | Friedel-Crafts Acylation |
| Base/Catalyst | K₂CO₃, NaH, KH | AlCl₃, FeCl₃ |
| Solvent | DMF, Acetonitrile, DMSO | Dichloromethane, Carbon Disulfide |
| Temperature | 50-100 °C[2][3] | 0 °C to Room Temperature |
| Key Considerations | Anhydrous conditions, choice of base | Anhydrous conditions, stoichiometric catalyst |
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
-
UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S.
-
Wikipedia. (2023, December 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Sawada, H., Hara, A., Kato, A., & Nakayama, T. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(5), 1547-1555.
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
-
Leah4sci. (2017, July 5). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Purification of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
[1][2]
Technical Abstract & Compound Profile
Compound: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone Class: Alkoxy-substituted Acetophenone (Liquid Crystal Intermediate / Pharmacon) Chemical Logic: This molecule exhibits a "push-pull" solubility profile.[1][2] The acetyl group provides moderate polarity, while the pentyloxy chain adds significant lipophilicity (greasiness) and rotational freedom, often lowering the melting point (MP).[2] The fluorine atom increases lattice energy slightly but primarily affects electronic properties.[2]
Critical Warning: Due to the pentyl chain, this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if the melting point is below the boiling point of the solvent system.[2]
Decision Matrix: The Recrystallization Workflow
The following logic gate determines the optimal purification path based on your specific crude material state.
Figure 1: Decision matrix for selecting the purification pathway and mitigating phase separation issues.
Standard Operating Procedure (SOP)
Phase 1: Solvent Selection
For alkoxy-acetophenones, the "Like Dissolves Like" principle must be balanced against the lipophilic alkyl chain.[2]
| Solvent System | Ratio (v/v) | Applicability | Pros | Cons |
| Ethanol / Water | Start 9:1 | Primary Recommendation | Excellent for removing inorganic salts and polar impurities.[1][2] | High risk of oiling out if water is added too fast.[2] |
| Hexane / EtOAc | Start 4:1 | Alternative | Good for removing non-polar starting materials (phenols).[2] | Yield may be lower due to high solubility in EtOAc.[2] |
| Methanol | 100% | Low MP Solids | Gentle; lower boiling point prevents thermal degradation.[2] | Solubility might be too high for good recovery.[1][2] |
Phase 2: The Protocol (Ethanol/Water System)[2]
Prerequisites:
-
Determine rough Melting Point (MP) via capillary tube.[2] If MP < 40°C, STOP . Use Column Chromatography.[1][2][3][4]
-
Ensure crude is dry (water content affects solubility).[2]
Step-by-Step:
-
Dissolution:
-
Nucleation Setup:
-
Crystallization:
-
Harvesting:
-
Drying:
Troubleshooting Center
Issue 1: "Oiling Out" (The Nightmare Scenario)
Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.[2] Cause: The solution temperature is above the compound's melting point, but the compound is no longer soluble (supersaturated).[2] It separates as a liquid phase.[1][2] Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (Ethanol) to decrease saturation.[2]
-
Seed the solution at a temperature below the melting point but above the oiling point.
-
Vigorous Stirring: Sometimes rapid stirring can induce crystallization in the oil droplets.[2]
Issue 2: Low Yield (<50%)
Symptom: Mother liquor remains highly colored or contains significant product.[2] Cause:
-
Too much solvent used (product remains dissolved).[2]
-
Solvent polarity is too similar to the product.[2] Corrective Action:
-
Concentrate the mother liquor (Rotavap) to half volume and repeat cooling.
-
Switch to a more non-polar anti-solvent (e.g., switch Water for Hexane, though miscibility requires changing the primary solvent to EtOAc).[2]
Issue 3: Persistent Impurities (Isomers)
Symptom: NMR shows minor peaks (e.g., 5-10%) of positional isomers.[2] Cause: Isomers often have identical solubility profiles (isomorphism).[2] Corrective Action:
Frequently Asked Questions (FAQs)
Q: Why does the pentyl chain make purification difficult?
A: The pentyl chain (
Q: Can I use Acetone/Water instead of Ethanol/Water? A: Yes, but Acetone is a better solvent for organic "tars." While it dissolves the product well, it might also keep impurities in solution better than Ethanol. Acetone also has a lower boiling point, which limits the temperature range for the solubility differential.
Q: How do I remove unreacted 4-fluorophenol? A: If the starting phenol is the main impurity, wash the organic layer with 1M NaOH before attempting recrystallization.[2] Phenols are acidic and will form water-soluble salts, removing them from the crude mixture effectively.[1][2]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general purification techniques and solvent properties). [2]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Authoritative source on recrystallization mechanics and "oiling out" phenomena).
-
Anderson, N. G. (2012).[2] Practical Process Research and Development. Academic Press.[2] (Source for industrial-scale solvent selection logic).
Sources
- 1. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
Solving solubility issues of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone in ethanol
Technical Support Center: Solubility Optimization Guide
Executive Summary
This technical guide addresses solubility challenges associated with 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (hereafter referred to as FPPE ) in ethanolic media. Based on its structural motif—a lipophilic pentyloxy tail combined with a fluorinated acetophenone core—FPPE exhibits Class II (Low Solubility/High Permeability) behavior in polar protic solvents. Users frequently encounter slow dissolution kinetics, "oiling out" during cooling, and precipitation upon aqueous dilution. This guide provides mechanistic insights and validated protocols to resolve these issues.
Part 1: Technical Troubleshooting (Q&A)
Q1: Why does FPPE form a sticky oil at the bottom of the flask instead of dissolving in ethanol?
Diagnosis: This phenomenon is known as "oiling out" (liquid-liquid phase separation). Mechanism: FPPE likely has a relatively low melting point due to the flexible pentyloxy chain disrupting crystal packing. When the solution is saturated at a temperature above the compound's melting point but below the critical solution temperature, the solute separates as a dense, solute-rich oil phase rather than crystallizing. Solution:
-
Temperature Control: Do not overheat. Heat the ethanol to near-reflux (70°C) to ensure full miscibility, then cool slowly (1°C/min) with vigorous agitation.
-
Seeding: If oiling occurs, reheat until the solution is clear. Upon cooling, add a seed crystal of pure FPPE at 5–10°C above the temperature where oiling previously occurred.
-
Co-solvent Addition: Add 5–10% v/v of a mid-polarity solvent like Ethyl Acetate or Toluene to the ethanol. This disrupts the oil phase and stabilizes the monomeric solute in solution.
Q2: I am observing fine white precipitate immediately after adding water to my ethanolic FPPE solution. Why?
Diagnosis: Anti-solvent Crash Precipitation . Mechanism: The pentyloxy group renders FPPE significantly hydrophobic (estimated LogP > 3.5). Ethanol is amphiphilic and solvates the hydrophobic tail. Water, having a high dielectric constant, disrupts the ethanol-FPPE solvation shell, forcing the hydrophobic FPPE molecules to aggregate to minimize free energy. Solution:
-
Step-wise Dilution: Pre-warm the water to match the ethanol solution temperature (e.g., 37°C) before addition.
-
Surfactant Buffer: If the application permits, incorporate 0.5% Tween-80 or Cyclodextrin (HP-β-CD) into the aqueous phase before mixing. This creates micellar pockets that shield the lipophilic tail.
Q3: The compound dissolves at 60°C but recrystallizes immediately upon cooling to room temperature. How do I keep it stable?
Diagnosis: Supersaturation Instability . Mechanism: You have likely exceeded the metastable zone width (MSZW) . The solubility curve of FPPE in ethanol is steep; a small temperature drop causes a massive drop in solubility. Solution:
-
Concentration Adjustment: Determine the saturation limit at 20°C. If your target concentration is 50 mg/mL but solubility at 20°C is only 10 mg/mL, precipitation is thermodynamically inevitable.
-
Protocol: Construct a solubility curve. For stable room-temperature storage, aim for 80% of saturation concentration .
-
Solvent Switch: Switch to Isopropyl Alcohol (IPA) . The additional methyl group in IPA increases lipophilicity, potentially doubling the solubility margin compared to ethanol.
Part 2: Validated Experimental Protocols
Protocol A: High-Concentration Dissolution (Stock Solution Preparation)
Target: Preparing a stable 100 mM stock solution.
| Parameter | Specification |
| Solvent | Absolute Ethanol (Anhydrous, ≥99.5%) |
| Temperature | 50°C (Initial), 25°C (Storage) |
| Agitation | Magnetic Stirring (300 RPM) |
| Additives | None (Standard) or 5% DMSO (Enhanced) |
Step-by-Step Workflow:
-
Weighing: Accurately weigh the required mass of FPPE into a borosilicate glass vial.
-
Wetting: Add 10% of the total volume of Ethanol. Vortex for 30 seconds to wet the solid/oil.
-
Solubilization: Add the remaining Ethanol.
-
Thermal Cycle: Place the vial in a heating block at 50°C . Stir for 15 minutes until the solution is optically clear.
-
Clarification: If a faint haze persists (likely inorganic salts from synthesis), filter through a 0.22 µm PTFE syringe filter while warm.
-
Equilibration: Allow the solution to cool to room temperature over 30 minutes. Inspect for precipitation.
Protocol B: Solvent Exchange (Ethanol to Aqueous Buffer)
Target: Transferring FPPE into biological media without precipitation.
-
Prepare Stock: Dissolve FPPE in DMSO or Ethanol at 1000x the final desired concentration.
-
Vortex Injection:
-
Place the aqueous buffer on a vortex mixer at medium speed.
-
Inject the organic stock stream directly into the center of the vortex (sub-surface injection).
-
Rationale: This maximizes rapid mixing and minimizes local regions of high supersaturation where nucleation occurs.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision path for optimizing FPPE solubility based on visual feedback.
Figure 1: Decision tree for troubleshooting FPPE dissolution in ethanol. Blue nodes indicate start, Green success, Yellow processing, and Red critical failure modes.
Part 4: Physicochemical Reference Data
To assist in calculations, the following parameters are estimated based on structural analogs (e.g., 4-fluoroacetophenone and alkoxy-substituted benzenes).
| Property | Value (Est.) | Relevance to Solubility |
| Molecular Weight | ~224.27 g/mol | Moderate size; diffusion is not the limiting factor. |
| LogP (Octanol/Water) | 3.5 – 4.2 | Highly lipophilic. Requires organic solvent or surfactant. |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on ethanol's OH group for solvation. |
| H-Bond Acceptors | 3 (F, C=O, -O-) | Good interaction with protic solvents (Ethanol). |
| Predicted MP | < 60°C | Low melting point increases risk of "oiling out." |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773663, 1-(4-fluorophenyl)ethanone (Structural Analog). Retrieved from [Link]
-
NIST Chemistry WebBook. (2025).[1] Ethanone, 1-(4-fluorophenyl)- Thermochemical Data. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Sources
Minimizing side reactions in the synthesis of alkoxy-substituted acetophenones
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the Technical Support Center for the synthesis of alkoxy-substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you achieve higher yields and purity for this critical class of compounds.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section directly addresses specific experimental problems. We delve into the causality behind these issues and provide actionable solutions grounded in chemical principles.
Section 1: Issues in Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct route for preparing alkoxy-substituted acetophenones.[1][2] It involves the reaction of an alkoxybenzene with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[3][4] However, the activating and coordinating nature of the alkoxy group can lead to several side reactions.
Q1: My reaction yields a mixture of ortho and para isomers. How can I improve para-selectivity?
A1: This is a classic regioselectivity challenge. The alkoxy group is a strong ortho, para-director. The ratio of these isomers is highly dependent on reaction conditions, primarily temperature and solvent choice.
Causality: The formation of the ortho isomer is often kinetically favored due to the proximity of the directing group. However, the para isomer is typically the thermodynamically more stable product due to reduced steric hindrance. By adjusting reaction conditions, you can favor the thermodynamic product.
Solutions:
-
Temperature Control: Lowering the reaction temperature significantly enhances para-selectivity. Running the reaction at temperatures below 0°C, and sometimes as low as -30°C, can provide excellent selectivity for the para isomer.[5]
-
Solvent Selection: The choice of solvent influences the reactivity of the electrophile and the stability of the intermediates.
-
The Perrier Addition Procedure: Adding the alkoxybenzene to a pre-formed complex of the Lewis acid and acetyl chloride can improve selectivity and yield.[7] This method helps control the concentration of the reactive electrophile.
| Condition | Effect on Isomer Ratio | Primary Rationale |
| Low Temperature (-30°C to 0°C) | Increases para-isomer yield | Favors the thermodynamically stable product.[5] |
| High Temperature (>25°C) | Increases ortho-isomer yield | Favors the kinetically controlled product.[6][8] |
| Non-Polar Solvent (e.g., CS₂, DCE) | May favor ortho-isomer | Influences electrophile-catalyst complex size and reactivity.[6][7] |
| Polar Solvent (e.g., Nitrobenzene) | May favor para-isomer | Stabilizes the transition state leading to the para product.[6][8] |
| Table 1: General effects of reaction conditions on the regioselectivity of Friedel-Crafts acylation of alkoxybenzenes. |
Q2: I am observing significant formation of the corresponding hydroxyacetophenone. What is causing this ether cleavage and how do I prevent it?
A2: This is a common and frustrating side reaction caused by the Lewis acid catalyst attacking the alkoxy group.
Causality: Strong Lewis acids, particularly aluminum chloride (AlCl₃), can coordinate to the ether oxygen.[9] This coordination weakens the alkyl-oxygen bond, making it susceptible to cleavage, an acid-catalyzed nucleophilic substitution reaction.[10][11][12] This process is especially prevalent with stronger Lewis acids and at elevated temperatures.
Solutions:
-
Use a Milder Lewis Acid: While AlCl₃ is common, it is often too harsh for substrates with sensitive functional groups like ethers. Consider using milder Lewis acids.
-
Strict Temperature Control: Maintain the lowest possible temperature throughout the reaction, from reagent addition to quench. Ether cleavage is significantly accelerated at higher temperatures.[13]
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of Lewis acid. While the reaction often requires a stoichiometric amount because the catalyst complexes with the product ketone[2][14], a large excess will promote ether cleavage.
-
Alternative Catalysts: For sensitive substrates, consider alternative "greener" or less aggressive catalysts like zinc oxide (ZnO) or methanesulfonic acid.[14]
Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: A workflow for diagnosing low yields in Friedel-Crafts acylation.
Section 2: Challenges with the Fries Rearrangement Route
The Fries rearrangement is an excellent alternative, particularly for synthesizing hydroxyacetophenones, which can then be alkylated. It involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[6][15][16]
Q3: How can I control the ortho/para ratio in my Fries Rearrangement?
A3: Similar to the Friedel-Crafts reaction, the ortho/para selectivity in the Fries rearrangement is highly dependent on reaction conditions.
Causality: The mechanism involves the migration of the acyl group.[8] At lower temperatures, the reaction is thermodynamically controlled, favoring the more stable para product. At higher temperatures, the reaction becomes kinetically controlled, and the ortho product is favored, likely due to the formation of a stable six-membered chelate complex with the Lewis acid catalyst.[6]
Solutions:
-
Temperature: This is the most critical factor.
-
Solvent:
| Condition | Favored Product | Rationale |
| Low Temperature | para-hydroxyaryl ketone | Thermodynamic Control[8] |
| High Temperature | ortho-hydroxyaryl ketone | Kinetic Control (Chelation)[6] |
| Non-Polar Solvent | ortho-hydroxyaryl ketone | Favors intramolecular chelate complex[8] |
| Polar Solvent | para-hydroxyaryl ketone | Solvates intermediates, disfavoring chelation[8] |
| Table 2: Influence of conditions on Fries Rearrangement selectivity. |
Section 3: Problems in Williamson Ether Synthesis
For routes that involve alkylating a hydroxyacetophenone, the Williamson ether synthesis is the go-to method. It involves the reaction of a phenoxide (deprotonated phenol) with an alkyl halide in an Sₙ2 reaction.[17][18]
Q4: I am getting an alkene byproduct instead of my desired ether. How do I favor substitution over elimination?
A4: This indicates that an E2 elimination reaction is competing with the desired Sₙ2 substitution.
Causality: The phenoxide is not only a good nucleophile but also a reasonably strong base. When it reacts with the alkyl halide, it can either attack the carbon (Sₙ2) or abstract a proton from a beta-carbon (E2), leading to an alkene.[17][19] Elimination is favored with sterically hindered alkyl halides.
Solutions:
-
Alkyl Halide Structure: Use a primary alkyl halide. Methyl and primary halides strongly favor Sₙ2. Secondary halides give mixtures of substitution and elimination, while tertiary halides almost exclusively give elimination.[20]
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation but not the nucleophile, enhancing its nucleophilicity without promoting basicity.[21]
-
Temperature: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures tend to favor elimination over substitution.
Competing Pathways in Williamson Ether Synthesis
Caption: Sₙ2 vs. E2 competition in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: Which synthetic route is best for my target molecule?
Choosing the optimal route depends on the availability of starting materials and the specific substitution pattern.
-
Direct Friedel-Crafts Acylation: Best for simple alkoxybenzenes (e.g., anisole, phenetole) when high para-selectivity is desired and can be achieved through low-temperature control.
-
Fries Rearrangement followed by Alkylation: A superior route when the required phenolic ester is readily available or when the direct acylation is problematic due to side reactions like ether cleavage. This two-step process offers more control.
-
Alkylation of a Hydroxyacetophenone (Williamson Synthesis): The best choice if the substituted hydroxyacetophenone is commercially available or easily synthesized. It decouples the C-C bond formation from the C-O ether bond formation.
FAQ 2: Can I perform a Friedel-Crafts reaction on an existing acetophenone to add another group?
Generally, no. The acetyl group (-COCH₃) is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic aromatic substitution like Friedel-Crafts reactions.[22] Under standard conditions, the reaction is highly unlikely to proceed. More forcing conditions would likely lead to degradation.
Detailed Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation for High Para-Selectivity
This protocol is adapted for the synthesis of 4-methoxyacetophenone from anisole, emphasizing conditions that minimize side reactions.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to -10°C in an ice-salt bath.
-
Electrophile Formation: Add acetyl chloride (1.0 eq) dropwise to the stirred suspension via the dropping funnel, ensuring the internal temperature does not exceed -5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the acylium ion complex.
-
Acylation: Add a solution of anisole (1.0 eq) in dry DCM dropwise, maintaining the internal temperature at or below -10°C.
-
Reaction Monitoring: Stir the reaction mixture at -10°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, very cautiously pour the cold reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to yield pure 4-methoxyacetophenone.
References
- Vertex AI Search.
- BYJU'S.
- Chemistry Steps.
- Study Mind.
- S
- MilliporeSigma.
- Wikipedia. Williamson ether synthesis.
- PMC.
- Alfa Chemistry. Fries Rearrangement.
- Wikipedia. Fries rearrangement.
- Wikipedia. Ether cleavage.
- Thermo Fisher Scientific. Fries Rearrangement.
- Master Organic Chemistry. EAS Reactions (3)
- Jack Westin. Cleavage of Ethers - Organic Chemistry.
- BYJU'S.
- Testbook.
- ChemTalk. Williamson Ether Synthesis.
- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Williamson Synthesis.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Longdom Publishing. Synthesis and Cleavage of Ethers.
- Benchchem.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Benchchem.
- Wikipedia. Friedel–Crafts reaction.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Sciencemadness.org.
- Google Patents.
- Master Organic Chemistry. Cleavage Of Ethers With Acid.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage.
- Reddit.
- Benchchem. A Comparative Guide to the Synthetic Routes of Substituted Acetophenones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 19. Williamson Synthesis [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Regio-Control in 2-Fluoro-Alkoxybenzene Acylation
This guide serves as a technical support resource for researchers optimizing the regioselective acylation of 2-fluoro-alkoxybenzenes (e.g., 2-fluoroanisole). It addresses the competition between electronic activation (Friedel-Crafts) and coordination-directed lithiation (DoM).
Role: Senior Application Scientist Subject: Troubleshooting Regio-Selectivity & Yield Optimization Substrate Focus: 2-Fluoroanisole and derivatives
Technical Overview: The "Director's Conflict"
In 2-fluoro-alkoxybenzenes, two directing groups compete for control: the Alkoxy group (OR) and the Fluorine atom (F) . Controlling the outcome requires selecting the mechanism that favors your desired "Director."
-
Mechanism A: Electrophilic Aromatic Substitution (EAS / Friedel-Crafts)
-
Dominant Force: Electronic Activation (Resonance).
-
Major Product: C4 (Para to OR) . The alkoxy group is a much stronger activator than fluorine. The electrophile attacks the position most activated by resonance (
effect) of the oxygen, which is para to itself.
-
-
Mechanism B: Directed Ortho Metalation (DoM)
-
Dominant Force: Coordination (CIPE - Complex Induced Proximity Effect) vs. Acidity.
-
Major Product: C6 (Ortho to OR) . While fluorine strongly acidifies the C3 proton (inductive effect), standard organolithium reagents (n-BuLi) are primarily directed by coordination to the Lewis-basic oxygen of the alkoxy group, leading to lithiation at C6.
-
Troubleshooting & FAQs
Q1: I am using standard Friedel-Crafts conditions (AlCl3/AcCl), but I see significant demethylation (phenol formation). How do I fix this?
Diagnosis: Aluminum trichloride (
-
Switch Catalyst: Use milder Lewis acids like
, , or Triflic Acid (TfOH) . -
Low Temperature: Conduct the addition at
or and only warm to room temperature if conversion is stalled. -
Alternative: Use Zeolite catalysts (e.g., H-Beta or H-ZSM-5). These solid acids provide excellent para-selectivity (C4) with minimal dealkylation side reactions due to shape selectivity.
Q2: I need the C6-acylated product (ortho to alkoxy), but Friedel-Crafts gives me >95% C4.
Diagnosis: You are fighting electronic thermodynamics. You cannot force EAS to favor C6 efficiently due to steric hindrance and the overwhelming para-directing power of the alkoxy group. Solution: Switch to Directed Ortho Metalation (DoM) .[1][2]
-
Reagent: n-Butyllithium (n-BuLi) in THF.
-
Mechanism: The lithium coordinates to the alkoxy oxygen, directing deprotonation selectively to C6.
-
Quench: React the lithiated intermediate with a Weinreb Amide (to yield the ketone directly) or a Nitrile (followed by acidic hydrolysis). Avoid acid chlorides in DoM as they lead to tertiary alcohol byproducts (double addition).
Q3: Can I access the C3 position (ortho to Fluorine)?
Diagnosis: This is the most difficult regio-isomer. In EAS, C3 is meta to the strong activator (OR). In DoM, C6 is favored by coordination. Solution: You must use Blocking Strategies or "Superbase" Thermodynamics .
-
Silyl Blocking:
-
Step 1: Perform DoM (n-BuLi/TMSCl) to block C6 with a Trimethylsilyl (TMS) group.
-
Step 2: Perform a second lithiation. With C6 blocked, the base will deprotonate C3 (acidified by Fluorine).
-
Step 3: Quench with electrophile.
-
Step 4: Remove TMS (TBAF or acid).
-
-
Cryogenic Control: In some specific fluoro-arenes, using LICKOR base (n-BuLi + t-BuOK) at extremely low temperatures (
) can favor the thermodynamically more acidic proton (C3) over the kinetically coordinated one (C6), but this is substrate-dependent.
Q4: My DoM reaction yields starting material. Is the lithiation failing?
Diagnosis: 2-Fluoro-alkoxybenzenes are electron-rich; the protons are less acidic than in ester- or amide-substituted benzenes. Solution:
-
Temperature: Ensure the reaction is at
to prevent benzyne formation (elimination of LiF), which destroys the substrate. -
Time: Allow longer lithiation times (1–2 hours) at low temp.
-
Adjuncts: Add TMEDA (1.1 equiv). It breaks up BuLi aggregates, increasing the basicity and reactivity of the organolithium species.
Experimental Protocols
Protocol A: C4-Selective Acylation (Friedel-Crafts)
Target: 1-(4-alkoxy-3-fluorophenyl)ethan-1-one
-
Setup: Flame-dry a 250 mL round-bottom flask under
. -
Solvent: Add Dichloromethane (DCM) (anhydrous, 50 mL).
-
Substrate: Add 2-Fluoroanisole (10 mmol).
-
Catalyst Addition: Cool to
. Add (12 mmol) portion-wise. (Note: Solution may turn orange/red). -
Electrophile: Add Acetyl Chloride (11 mmol) dropwise over 15 mins.
-
Reaction: Stir at
for 1 hour, then warm to RT. Monitor by TLC/HPLC. -
Workup: Pour onto ice/HCl mixture. Extract with DCM. Wash with brine.
-
Expected Outcome: >90% C4-isomer .
Protocol B: C6-Selective Acylation (DoM)
Target: 1-(2-alkoxy-3-fluorophenyl)ethan-1-one
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Solvent: Add THF (anhydrous, 50 mL).
-
Substrate: Add 2-Fluoroanisole (10 mmol) and TMEDA (11 mmol).
-
Lithiation: Cool to
(Dry ice/Acetone). Add n-BuLi (11 mmol, 1.6M in hexanes) dropwise. -
Incubation: Stir at
for 1.5 hours. (Do not warm up, or LiF elimination may occur). -
Electrophile: Dissolve N-methoxy-N-methylacetamide (Weinreb Amide) (12 mmol) in THF and add dropwise.
-
Quench: Stir 30 mins at
, then allow to warm to . Quench with saturated . -
Expected Outcome: >85% C6-isomer .
Decision Logic & Pathway Map
The following diagram illustrates the divergent pathways to access specific regio-isomers.
Caption: Divergent synthetic pathways for 2-fluoroanisole acylation based on mechanistic control (Electronic vs. Coordination).
Summary of Regio-Control Factors
| Factor | Friedel-Crafts (EAS) | Directed Ortho Metalation (DoM) |
| Primary Director | Alkoxy Group (OR) | Alkoxy Group (OR) |
| Mechanism | Resonance Activation ( | Coordination to Li (CIPE) |
| Selectivity | Para (C4) > Ortho (C6) | Ortho (C6) >> Ortho to F (C3) |
| Role of Fluorine | Weak Deactivator / Director | Acidifying Group (Secondary) |
| Key Variable | Catalyst Strength ( | Temperature & Aggregates (TMEDA) |
References
-
Friedel-Crafts Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Directed Ortho Metal
- Source: Snieckus, V. "Directed Ortho Metalation: A Survival Guide." Baran Lab Group Meeting.
-
URL:[Link]
-
Lithiation of Fluoroanisole Complexes (Regioselectivity Reversal)
- Source: J. Chem. Soc., Chem. Commun. "Lithiation of 2-, 3-, and 4-fluoroanisole(tricarbonyl)chromium(0) complexes."
-
URL:[Link]
-
Regioselective Acyl
- Source: ResearchGate / Green and Sustainable Chemistry. "A Novel Friedel-Crafts Acylation Reaction of Anisole... over Mordenite Zeolite."
-
URL:[Link]
Sources
Technical Support Center: Stability of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
Topic: Stability Profile & Troubleshooting under Basic Conditions Document ID: TSC-2026-FPE-05 Audience: Medicinal Chemists, Process Development Scientists[1][2][3]
Executive Summary & Reactivity Profile
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a functionalized acetophenone derivative often used as an intermediate in the synthesis of antipsychotics (e.g., Iloperidone analogs) or receptor modulators.[1][2][3] Its stability in basic media is governed by two competing mechanisms: Enolization-Condensation (dominant at room temperature) and Nucleophilic Aromatic Substitution (
Quick Reference Data
| Parameter | Characteristic | Implication for Protocol |
| Core Structure | Acetophenone | |
| Substituent 1 | 4-Fluoro | Leaving group for |
| Substituent 2 | 3-Pentyloxy | Electron-donating (via resonance).[1][2][3] Increases lipophilicity significantly (LogP > 3).[3] |
| Primary Risk | Dimerization | Formation of chalcone-like dimers (Yellowing).[1][2][3] |
| Secondary Risk | Defluorination | Hydrolysis to phenol (requires heat + strong base).[3] |
Diagnostic Flowchart
Use this decision tree to identify the root cause of degradation observed during your experiments.
Figure 1: Diagnostic logic for identifying degradation products based on visual cues and chromatographic behavior.
Technical Deep Dive: The Chemistry of Instability
To troubleshoot effectively, you must understand the competing pathways.
Pathway A: Base-Catalyzed Self-Condensation (The "Yellow" Impurity)
This is the most common issue.[1][2][3] The acetyl group contains acidic
-
Mechanism: The enolate of one molecule attacks the carbonyl of another.
-
Result: Formation of a
-hydroxy ketone, followed by dehydration to an -unsaturated ketone (Chalcone dimer).[1][2][3][9] -
Visual Indicator:
-unsaturated systems are highly conjugated, typically resulting in a distinct yellow to orange color shift .[3] -
Kinetics: Second-order reaction.[1][2][3] Rate is highly dependent on concentration .[3]
Pathway B: Nucleophilic Aromatic Substitution ( )
The 4-Fluoro group is a leaving group.[1][2][3]
-
Mechanism: Hydroxide (
) attacks the C-4 position.[1][2][3] The negative charge is stabilized by the electron-withdrawing acetyl group at the para position (Meisenheimer complex). -
Mitigation: The 3-pentyloxy group is electron-donating and positioned ortho to the fluorine.[1][2][3] This increases electron density at the reaction center, effectively deactivating the ring toward
compared to unsubstituted 4-fluoroacetophenone. -
Implication: Hydrolysis requires significant activation energy (Heat > 60°C).[3]
Pathway C: Solubility Effects
The 3-pentyloxy chain renders the molecule highly lipophilic.[3]
-
Aqueous Base: In pure aqueous NaOH, the molecule forms an oil/suspension. Reaction rates are slow due to poor phase contact.[3]
-
Alcoholic Base: In MeOH/NaOH or EtOH/EtONa, the molecule dissolves, and degradation (especially condensation) accelerates rapidly.
Troubleshooting Guide & FAQs
Q1: I see an impurity at RRT ~1.2-1.3 (Late eluting). What is it?
Diagnosis: It is likely the self-condensation dimer (dypnone derivative).[1][2][3] Why: The dimer has doubled the molecular weight and increased lipophilicity, pushing it to a later retention time on Reverse Phase HPLC. Solution:
-
Dilution: Condensation is second-order.[1][2][3] Diluting the reaction mixture reduces the rate significantly.
-
Temperature: Lower the temperature. Condensation has a higher activation energy than simple deprotonation.[3]
-
Base Selection: If using alkoxides (e.g., NaOEt), switch to a hindered base (e.g., t-BuOK) or a weaker inorganic base (
) if the synthesis allows.
Q2: I see an impurity at RRT ~0.7-0.8 (Early eluting). What is it?
Diagnosis: This is likely 1-(4-hydroxy-3-(pentyloxy)phenyl)ethanone (The Phenol).[1][2][3] Why: Losing the lipophilic Fluorine and gaining a polar Hydroxyl group (which ionizes in base) drastically reduces retention time. Solution:
-
Reduce Heat:
on this deactivated ring requires heat.[3] Keep processes < 40°C. -
Solvent: Avoid high-boiling protic solvents (like water/glycols) at reflux.[1][2][3]
Q3: Can I use bleach (NaOCl) to clean glassware with this compound?
CRITICAL WARNING: No. Methyl ketones undergo the Haloform Reaction in the presence of hypohalites (Bleach).
-
Reaction: The acetyl group will be cleaved and oxidized to a carboxylic acid (4-fluoro-3-(pentyloxy)benzoic acid).[1][2][3]
-
Protocol: Use ethanol or acetone for cleaning, followed by standard acid/base washes without oxidants.[3]
Q4: The reaction mixture turned yellow immediately upon adding base. Is it ruined?
Not necessarily.
-
Enolate Color: The enolate anion itself can have a yellow tint due to conjugation with the aromatic ring.
-
Test: Take a small aliquot and quench it into acidic water (pH 3-4).
-
If it turns colorless , it was just the reversible enolate.
-
If it remains yellow , you have formed the irreversible dimer.
-
Standardized Stability Assay Protocol
Use this protocol to validate the stability of your specific lot under your specific process conditions.
Objective: Determine half-life (
Materials:
-
Test Compound: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone[1][2][3]
-
Solvent System: (Match your process, e.g., THF:Water 1:1)
-
Base: 1.0 eq NaOH (or specific base of interest)[2]
Procedure:
-
Preparation: Dissolve 50 mg of compound in 10 mL of Solvent (Conc: 5 mg/mL).
-
T0 Sample: Remove 100 µL, quench immediately in 900 µL Acetonitrile/0.1% Formic Acid. Inject LCMS.[3]
-
Stress: Add Base. Stir at Room Temperature (20-25°C).
-
Sampling: Take aliquots at 1h, 4h, and 24h. Quench immediately as above.
-
Analysis: Monitor Area% of Parent vs. Dimer (RRT > 1) and Phenol (RRT < 1).[3]
Acceptance Criteria (General):
-
< 0.5% degradation after 24h at RT is considered "Stable for Processing."[3]
-
2% degradation indicates "Process Critical Timing" (Reagents must be quenched immediately after reaction completion).[3]
References
-
Acidity of Acetophenones
-
Aldol Condensation Mechanism
-
Nucleophilic Arom
):-
ChemicalBook.[3] (2026).[3][6] "4-Fluoroacetophenone Reactions and Properties." Link
-
Benchchem.[3] "Comparative Analysis of Reactivity of 4'-Chloro-3'-fluoroacetophenone." Link[1]
-
Context: Confirms that 4-fluoroacetophenone deriv
but require activation.[1][2][3] The 3-alkoxy group (analogous to 3-fluoro in the Benchchem study but electron-donating) modifies this reactivity.[1][2][3]
-
-
Synthesis & Handling
Sources
- 1. prepchem.com [prepchem.com]
- 2. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 4′-フルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Question: Acetophenone when reacted with base \mathrm{C_2H_5ONa}, yields .. [askfilo.com]
- 10. app.studyraid.com [app.studyraid.com]
Technical Support Center: Purification of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
[1][2]
Introduction: The Isomer Challenge
You are likely encountering difficulty separating 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (Target A ) from its regioisomers, particularly 1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone (Isomer B ) or ortho-substituted byproducts.[1][2]
The Core Problem: Standard C18 reversed-phase methods often fail here. The hydrophobic pentyl chain dominates the retention mechanism, masking the subtle electronic differences between the fluoro-regioisomers. Furthermore, the low melting point induced by the pentyl chain often leads to "oiling out" during crystallization attempts.
This guide provides an advanced troubleshooting framework, moving beyond standard protocols to leverage fluorophilic chromatography and thermodynamically controlled crystallization .
Module 1: Chromatographic Separation (HPLC & Flash)
Q: My C18 column shows a single broad peak for the mixture. How do I resolve the regioisomers?
A: Switch to a Pentafluorophenyl (PFP) stationary phase. [3]
The Science: On a C18 column, separation is driven by hydrophobicity. Since your target and its isomers share the exact same lipophilic pentyl tail, their interaction with C18 is nearly identical.
A PFP (Fluoro-Phenyl) phase introduces three distinct separation mechanisms that exploit the specific position of the fluorine atom:
- Interactions: The electron-deficient PFP ring interacts differently with the electron-rich alkoxy ring of your target.[1][2]
-
Dipole-Dipole Interactions: The C-F bond directionality differs between isomers.[2]
-
Shape Selectivity: The rigid PFP ligands can discriminate between the steric bulk of ortho vs. meta substitution patterns.
Recommended Protocol:
| Parameter | Condition |
| Stationary Phase | Pentafluorophenyl (PFP) Propyl (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (MeOH) + 0.1% Formic Acid |
| Why MeOH? | MeOH is a protic solvent that enhances the "fluorophilic" effect on PFP columns better than Acetonitrile (ACN).[1][2] ACN can form a |
| Gradient | 60% B to 85% B over 20 minutes (Isocratic hold at 70% B is often optimal for critical pairs). |
Q: I am seeing peak tailing. Is it the fluorine or the ketone?
A: It is likely the ketone interacting with residual silanols.
While the fluorine atom is electronegative, the ketone carbonyl is a Lewis base. If your silica support is not fully end-capped, the carbonyl will hydrogen bond with free silanols, causing tailing.
Troubleshooting Steps:
-
Add a Buffer: Switch from Formic Acid to 10 mM Ammonium Acetate (pH 4.5) . This masks silanols and improves peak shape.
-
Temperature Control: Run the column at 40°C . This reduces the viscosity of the mobile phase (crucial when using MeOH) and improves mass transfer kinetics, sharpening the peaks.
Module 2: Crystallization & Isolation
Q: The product "oils out" instead of crystallizing. How do I fix this?
A: The pentyl chain lowers the lattice energy. You must operate in the Metastable Zone Width (MSZW).
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation limit is exceeded at a temperature above the melting point of the solvated solid.[2]
The "Anti-Solvent Dosing" Protocol:
-
Dissolution: Dissolve the crude oil in a minimum volume of Isopropyl Alcohol (IPA) at 50°C. IPA solubilizes the pentyl chain well.
-
Nucleation Point:
-
Slowly add Water (anti-solvent) dropwise until a faint, persistent turbidity appears.
-
Crucial Step: Stop adding water. Hold the temperature at 50°C for 30 minutes.
-
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass surface.
-
Cooling: Cool strictly at 5°C/hour . Rapid cooling will trap impurities and cause oiling.
-
Final Ratio: Once solids form, continue adding water to reach a final IPA:Water ratio of 3:1 .
Why this works: The slow addition of water decreases solubility without dropping the temperature immediately, preventing the solution from hitting the "oiling out" boundary (spinodal decomposition).
Module 3: Analytical Validation (NMR)
Q: How do I definitively prove which isomer I have using 1H NMR?
A: Analyze the Fluorine-Proton Coupling Constants (
You cannot rely solely on chemical shift. The magnitude of the coupling constant is the definitive "fingerprint" for the distance between the Fluorine and the aromatic protons.
Diagnostic Signals (for Target: 4-Fluoro-3-pentyloxy):
| Position Relative to F | Expected Coupling ( | Observation in Target |
| Ortho ( | Look for a dd (doublet of doublets) at | |
| Meta ( | Look for a multiplet with medium coupling. | |
| Para | Usually negligible.[1][2] |
Validation Check:
Module 4: Workflow Visualization
The following diagram illustrates the decision matrix for purifying this specific chemotype.
Caption: Decision matrix for purification, prioritizing PFP chromatography for isomer resolution and controlled seeding for oil mitigation.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.
- Cited for: Mechanism of PFP columns in separating polar/halogenated arom
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A.
- Cited for: Comparison of C18 vs.
-
Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.
- Cited for: Effect of temperature on peak sharpness and selectivity in methanolic mobile phases.
-
Reich, H. J. (2023). WinPLT: NMR Coupling Constants - Fluorine. University of Wisconsin-Madison.[1][2]
- )
Validation & Comparative
1H NMR spectrum analysis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone: A Comparative Approach
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone. Moving beyond a simple data sheet, we will deconstruct the expected spectrum by applying fundamental principles of nuclear magnetic resonance, compare it with structurally related compounds to rationalize spectral features, and provide a robust experimental protocol for acquiring high-fidelity data. This document is designed to serve as a practical, field-proven guide for researchers engaged in the characterization of novel fluorinated aromatic compounds.
Introduction: The Structural Significance of Fluorinated Aryl Ketones
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a multi-functionalized aromatic compound. Its structural motifs—a fluorinated phenyl ring, an ether linkage, and a ketone—are prevalent in medicinal chemistry and materials science. The fluorine atom, in particular, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key substituent in drug design.
Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the cornerstone of this process. However, the presence of fluorine introduces an additional layer of complexity due to ¹H-¹⁹F spin-spin coupling, which can complicate spectral interpretation. This guide aims to demystify this analysis through a predictive and comparative framework.
Predictive Analysis of the ¹H NMR Spectrum
To interpret the spectrum of our target molecule, we must first predict the chemical environment of each proton. The molecule possesses three distinct regions: the aromatic ring, the pentyloxy side chain, and the acetyl methyl group.
The Aromatic Region (δ 6.5-8.0 ppm)
The aromatic region is the most information-rich and complex part of the spectrum. The chemical shifts are influenced by the electronic effects of three substituents: the electron-withdrawing acetyl group (-COCH₃), the electron-donating pentyloxy group (-O-C₅H₁₁), and the electronegative fluorine atom (-F).
-
H-6 : This proton is ortho to the strongly deactivating acetyl group, which will shift it significantly downfield. We predict its resonance to be the furthest downfield in the aromatic region.
-
H-2 : This proton is also ortho to the acetyl group and meta to the pentyloxy group, placing it in a similarly deshielded environment to H-6.
-
H-5 : This proton is ortho to the fluorine and meta to the acetyl group. The resonance will be influenced by both shielding from the pentyloxy group and deshielding from the fluorine, but its most defining feature will be its coupling to the adjacent ¹⁹F nucleus.
The splitting patterns are governed by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.[1]
-
Ortho coupling (³J_HH_): Typically 7-9 Hz.
-
Meta coupling (⁴J_HH_): Typically 2-3 Hz.
-
Ortho H-F coupling (³J_HF_): Typically 8-10 Hz.[1]
-
Meta H-F coupling (⁴J_HF_): Typically 5-7 Hz.[1]
Based on these principles, we can predict the following:
-
H-6 : Will appear as a doublet of doublets (dd) due to coupling with H-5 (³J_HH_) and H-2 (⁴J_HH_).
-
H-2 : Will appear as a doublet (d) due to meta coupling with H-6 (⁴J_HH_).
-
H-5 : Will appear as a doublet of doublets (dd) due to coupling with H-6 (³J_HH_) and the fluorine atom (³J_HF_).
The Pentyloxy Chain (δ 0.9-4.1 ppm)
The aliphatic pentyloxy chain provides a more straightforward set of signals, with chemical shifts primarily influenced by proximity to the electron-withdrawing oxygen atom.[2][3]
-
-OCH₂- (H-a) : Directly attached to the oxygen, these protons are the most deshielded in the chain and will appear as a triplet, coupled to the adjacent methylene group (H-b).
-
-OCH₂C H₂- (H-b) : These protons will appear as a multiplet (likely a quintet or sextet) due to coupling with H-a and H-c.
-
-CH₂CH₂C H₂- (H-c) : These protons will also be a multiplet, coupled to H-b and H-d.
-
-CH₂C H₂CH₃ (H-d) : These protons will appear as a multiplet, coupled to H-c and H-e.
-
-CH₃ (H-e) : The terminal methyl group will be the most upfield signal, appearing as a triplet coupled to the adjacent methylene group (H-d).
The Acetyl Group (δ 2.5-2.7 ppm)
-
-COCH₃ : The three protons of the acetyl methyl group are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp, strong singlet in the region typical for methyl ketones.[4][5]
Comparative Data Analysis
To ground our predictions, we compare the expected spectrum with known data from structurally similar compounds. This comparative approach is a powerful tool for validating assignments.
| Compound / Proton Group | Predicted δ (ppm) for Target Molecule | Acetophenone[5][6] | 1-(4-Fluoro-3-hydroxyphenyl)ethanone[7] | n-Pentyl Ether (Typical) |
| -COCH₃ | ~2.60 (s) | 2.61 (s) | ~2.5 (s) | N/A |
| Aromatic H (ortho to C=O) | ~7.8-7.9 (dd, d) | 7.97 (m) | ~7.7 (m) | N/A |
| Aromatic H (meta to C=O) | ~7.1-7.2 (dd) | 7.4-7.6 (m) | ~7.1 (m) | N/A |
| -OCH₂- | ~4.05 (t) | N/A | N/A | ~3.6 (t) |
| -OCH₂CH₂- | ~1.85 (m) | N/A | N/A | ~1.6 (m) |
| -(CH₂)₂-CH₂- | ~1.45 (m) | N/A | N/A | ~1.4 (m) |
| -CH₂CH₃ | ~1.40 (m) | N/A | N/A | ~1.3 (m) |
| -CH₃ | ~0.95 (t) | N/A | N/A | ~0.9 (t) |
This table summarizes predicted chemical shifts for 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone against experimental data for related compounds. (s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets).
The comparison shows that the acetyl and pentyloxy protons fall well within expected ranges. The aromatic protons are shifted based on the combined electronic effects of the substituents, with the data from 1-(4-Fluoro-3-hydroxyphenyl)ethanone serving as a particularly relevant baseline.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of the final data is entirely dependent on a rigorous experimental methodology. The following protocol is a self-validating system designed to produce an unambiguous spectrum.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its low viscosity and common use.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to the NMR tube.
-
Internal Standard: Add a small amount of a solution containing an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the final solution height is adequate for the spectrometer's probe (typically ~4 cm).
Step 2: Spectrometer Setup & Data Acquisition
-
Instrumentation: A spectrometer with a field strength of 400 MHz or higher is recommended to resolve the complex multiplets in the aromatic region.
-
Locking and Shimming: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Start with 16 scans for a preliminary spectrum. Increase to 64 or 128 for a high signal-to-noise ratio.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Run Experiment: Execute the acquisition.
Step 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals. The relative integrals should correspond to the number of protons in each environment (e.g., 3H for the acetyl, 2H for the -OCH₂-, 3H for the terminal methyl, etc.).
-
Peak Picking: Identify and label the chemical shift of each peak and multiplet. Analyze the coupling constants (J-values) to confirm assignments.
Visualizing the Analysis Workflow
To ensure clarity and reproducibility, the entire process from molecular structure to spectral analysis can be mapped.
Caption: Workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a textbook example of how multiple functional groups influence a molecule's magnetic environment. A thorough analysis requires a multi-faceted approach: predicting the spectrum from first principles, validating these predictions against known compounds, and adhering to a meticulous experimental protocol. By understanding the interplay of electronic effects and spin-spin coupling, particularly the often-complex ¹H-¹⁹F interactions, researchers can confidently elucidate the structure of this and other complex fluorinated molecules, ensuring the integrity of their scientific findings.
References
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"Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Publishing. [Link]
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¹H NMR Chemical Shifts - University of Puget Sound. [Link]
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¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0168029) - NP-MRD. [Link]
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¹H NMR Spectrum (1D, 200 MHz, H₂O, predicted) (NP0254338) - NP-MRD. [Link]
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Acetophenone:¹ Colorless viscous liquid; ¹H NMR (400 MHz, CDCl₃): δ 7.98 - Royal Society of Chemistry. [Link]
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Supporting Information Electro-conversion of cumene into acetophenone - Beilstein Journals. [Link]
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CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES - Canadian Science Publishing. [Link]
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Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. [Link]
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Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants - PMC. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only - University of Wisconsin-Madison. [Link]
-
¹⁹F NMR Coupling Constants - Organic Chemistry Data. [Link]
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Fluorine Coupling Constants - Progress in NMR Spectroscopy. [Link]
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1-(4-Fluoro-3-hydroxyphenyl)ethanone - PubChem. [Link]
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Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]
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Chemical Shifts in ¹H NMR Spectroscopy - OpenStax. [Link]
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¹H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala. [Link]
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Predict all NMR spectra - NMRDB.org. [Link]
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Prediction of ¹H NMR Chemical Shifts Using Neural Networks - Analytical Chemistry. [Link]
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¹H NMR chemical shift ppm table - Cal Poly Pomona. [Link]
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IR absorption peaks of carbonyl and ether groups in fluorinated acetophenones
Topic: IR absorption peaks of carbonyl and ether groups in fluorinated acetophenones Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Spectroscopists.
Executive Summary & Bioisosteric Context
Fluorinated acetophenones represent a critical scaffold in modern drug discovery. The strategic introduction of fluorine—often to modulate metabolic stability (blocking CYP450 oxidation) or lipophilicity—profoundly alters the vibrational landscape of the molecule.
This guide provides a technical comparison of Infrared (IR) absorption shifts for Carbonyl (C=O) and Ether (C-O) functional groups within these systems. Unlike standard aliphatic ketones, fluorinated acetophenones exhibit complex frequency shifts driven by the competition between Inductive (-I) and Resonance (+R) effects.
Theoretical Framework: Electronic Causality
To interpret the spectra accurately, one must understand the "Push-Pull" dynamics exerted by fluorine and ether substituents on the aromatic ring.
-
The Carbonyl (C=O) Sensor: The C=O stretching frequency (
) is a direct measure of bond order.-
Electron Withdrawal (-I): Shortens the C=O bond
Higher Wavenumber (Blue Shift) . -
Electron Donation (+R): Lengthens the C=O bond (single bond character)
Lower Wavenumber (Red Shift) .
-
-
The Ether (C-O) Linkage: In alkoxy-substituted acetophenones, the C-O-C vibration is diagnostic. Fluorination on the ring or within the ether group itself (e.g.,
) drastically changes this signature.
Visualization: Electronic Effects on Wavenumbers
Caption: Logical flow of electronic effects determining IR frequency shifts in fluorinated systems.
Comparative Analysis: The Data
A. Carbonyl (C=O) Absorption Peaks
The baseline for acetophenone is ~1685 cm⁻¹ .[1][2][3] Fluorine substitution alters this based on position.
| Compound Class | Substitution Pattern | Dominant Effect | C=O[3][4][5] Frequency ( | Mechanistic Insight |
| Baseline | Unsubstituted Acetophenone | Conjugation | 1685 ± 2 cm⁻¹ | Conjugation with phenyl ring lowers |
| Ring Fluorinated | Para-Fluoro (4-F) | Resonance | 1688 - 1692 cm⁻¹ | F is unique; its +R and -I effects nearly cancel, often resulting in a slight blue shift vs baseline. |
| Meta-Fluoro (3-F) | Inductive (-I) | 1690 - 1698 cm⁻¹ | No resonance interaction. Pure electron withdrawal stiffens the C=O bond. | |
| Ortho-Fluoro (2-F) | Field/Steric | 1690 - 1700 cm⁻¹ | Field effects and suppression of coplanarity can raise frequency. | |
| Side-Chain | Inductive (Proximal) | 1700 - 1715 cm⁻¹ | Strong -I effect on carbonyl carbon directly increases bond stiffness. | |
| Ether Substituted | Para-Methoxy (4-OMe) | Strong Resonance (+R) | 1675 - 1680 cm⁻¹ | Strong donation significantly weakens C=O bond (Red Shift). |
| Dual Substituted | 3-Fluoro-4-Methoxy | Mixed (Meta-F / Para-OMe) | 1680 - 1686 cm⁻¹ | The strong red shift of 4-OMe is slightly tempered by the blue shift of 3-F. |
B. Ether (C-O) & Fluoro-Ether Absorptions
Distinguishing between a standard ether (methoxy) and a fluorinated ether (trifluoromethoxy) is vital in bioisostere validation.
| Functional Group | Vibration Mode | Frequency Range | Diagnostic Notes |
| Methoxy (-OCH₃) | 1240 - 1260 cm⁻¹ | Strong, distinct band. Often shifts to ~1270 cm⁻¹ if ring is fluorinated. | |
| 1020 - 1050 cm⁻¹ | Weaker intensity. | ||
| Trifluoromethoxy (-OCF₃) | 1150 - 1300 cm⁻¹ | Broad, very intense region. Overlaps with C-O but distinguishable by intensity.[6] | |
| 1200 - 1225 cm⁻¹ | Shifted significantly due to the electron-withdrawing |
Experimental Protocol: High-Fidelity ATR-FTIR
For fluorinated acetophenones, which may be low-melting solids or oils, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to minimal sample preparation and no moisture interference.
Self-Validating Workflow
-
System Blank: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Collect background air spectrum (32 scans). Validation: Ensure flat baseline with <0.5% noise.
-
Sample Deposition:
-
Liquids: Place 10 µL drop on crystal center.
-
Solids: Place 5 mg sample, apply pressure clamp until transmission stabilizes.
-
-
Acquisition: Scan range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, 64 scans.
-
Correction: Apply "ATR Correction" algorithm (if available) to account for penetration depth dependence on wavelength, though raw data is sufficient for peak identification.
Workflow Diagram
Caption: Step-by-step ATR-FTIR acquisition protocol for fluorinated organic compounds.
References
-
NIST Chemistry WebBook. Acetophenone, 3'-fluoro-4'-methoxy- IR Spectrum. National Institute of Standards and Technology.[7] Available at: [Link]
-
Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.[1] Canadian Journal of Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link][7][8][9][10][11][12][13][14][15][16][17]
-
Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones.[12] Available at: [Link][12]
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A Comparative Guide: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone vs. its Trifluoromethyl Analog for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of successful drug development. The choice of substituents can profoundly influence a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparison of two structurally related acetophenone derivatives: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone and its trifluoromethyl analog, 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone.
This comparison is particularly relevant for researchers and drug development professionals as it explores the bioisosteric replacement of a pentyloxy group with a trifluoromethyl group. This substitution is a common strategy employed to modulate key drug-like properties, and understanding the resulting changes is critical for rational drug design.
Introduction: The Rationale for Comparison
The core structure, 1-(4-fluoro-3-substituted-phenyl)ethanone, provides a common platform to evaluate the distinct effects of the pentyloxy and trifluoromethyl groups. The pentyloxy group, a moderately lipophilic and flexible alkyl ether, is often introduced to enhance membrane permeability. In contrast, the trifluoromethyl group is a strong electron-withdrawing group known for its ability to increase metabolic stability and modulate target binding affinity.[1][2] This guide will dissect these differences through a comparative analysis of their synthesis, physicochemical properties, and predicted biological performance, supported by established experimental protocols.
Synthesis of the Target Compounds
The synthesis of both analogs begins with a common precursor, 1-(4-fluoro-3-hydroxyphenyl)ethanone.
Synthesis of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone:
This analog can be readily synthesized via a Williamson ether synthesis. This well-established reaction involves the deprotonation of the hydroxyl group of 1-(4-fluoro-3-hydroxyphenyl)ethanone to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromopentane.[3]
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of 1-(4-fluoro-3-hydroxyphenyl)ethanone (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Alkylation: Add 1-bromopentane (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours until TLC or LC-MS analysis indicates the completion of the reaction.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone:
The synthesis of the trifluoromethyl analog is more complex and typically involves multi-step sequences, often starting from a trifluoromethyl-substituted benzene derivative.[4]
Physicochemical Properties: A Tale of Two Substituents
The choice between a pentyloxy and a trifluoromethyl group has profound implications for a molecule's physicochemical profile. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (Predicted) | 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone (Experimental/Predicted) | Rationale for the Difference |
| Molecular Weight | ~226.27 g/mol | 194.13 g/mol | The pentyloxy group has a higher molecular weight than the trifluoromethyl group. |
| LogP (Lipophilicity) | Higher | Lower | The long alkyl chain of the pentyloxy group significantly increases lipophilicity compared to the more polar trifluoromethyl group.[5][6] |
| Metabolic Stability | Lower | Higher | The pentyloxy group is susceptible to O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway.[7] The strong carbon-fluorine bonds in the trifluoromethyl group are highly resistant to metabolic cleavage.[2][8] |
| Aqueous Solubility | Lower | Higher | The increased lipophilicity of the pentyloxy analog is expected to result in lower aqueous solubility. |
| Appearance | Likely a solid or oil | Colorless to pale yellow liquid | Differences in intermolecular forces and crystal packing due to the different substituents. |
Diagram: Key Physicochemical Differences
Caption: Comparison of key physicochemical properties.
Comparative Biological and Pharmacokinetic Profile
Metabolic Stability:
The trifluoromethyl analog is predicted to have significantly higher metabolic stability. The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] In contrast, the pentyloxy group is a known site of metabolic vulnerability, primarily through O-dealkylation, which would lead to faster clearance and a shorter in vivo half-life.[7]
Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay
-
Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system (to initiate the metabolic reaction), and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated from the slope of this plot.
Diagram: Metabolic Stability Workflow
Caption: Workflow for the in vitro microsomal stability assay.
Lipophilicity and Permeability:
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes. The pentyloxy analog, with its five-carbon alkyl chain, will be significantly more lipophilic than the trifluoromethyl analog.[5] This higher lipophilicity may lead to better passive diffusion across biological membranes, but it can also increase non-specific binding to proteins and tissues, potentially leading to off-target effects and lower free drug concentrations.
Experimental Protocol: Determination of LogP by HPLC
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the test compounds under the same chromatographic conditions.
-
LogP Determination: Determine the retention times of the test compounds and use the calibration curve to calculate their LogP values.
Potential Biological Activities:
Acetophenone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[9][10][11] The specific activity of the title compounds would need to be determined experimentally. The trifluoromethyl group, due to its strong electron-withdrawing nature, can significantly alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets and enhancing potency.[12]
Conclusion and Future Perspectives
The choice between a pentyloxy and a trifluoromethyl substituent represents a classic dilemma in drug design, balancing metabolic stability and lipophilicity.
-
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is predicted to have higher lipophilicity, which may enhance membrane permeability. However, its susceptibility to metabolic O-dealkylation is a significant liability that could limit its in vivo efficacy.
-
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone is expected to be much more metabolically stable due to the robust nature of the trifluoromethyl group. While its lower lipophilicity might suggest reduced passive permeability, the overall improvement in its pharmacokinetic profile could make it a more promising drug candidate.
Ultimately, the optimal choice will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a framework for making an informed decision by highlighting the key differences between these two analogs and providing the experimental means to validate these predictions. Further studies, including in vitro and in vivo biological assays, are necessary to fully elucidate the therapeutic potential of these compounds.
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Chem-Impex. 4'-(Trifluoromethyl)acetophenone. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
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University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
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Bali, A., Ohri, R., & Deb, P. K. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European Journal of Medicinal Chemistry, 49, 397–405. [Link]
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PubChem. 3'-(Trifluoromethyl)acetophenone. [Link]
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Ahmad, I., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]
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Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(5), 356-361. [Link]
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Scilit. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. [Link]
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Admeshop. Metabolic stability. [Link]
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Pitre, S. P., et al. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. [Link]
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Cheméo. Ethanone, 1-(4-fluorophenyl)-. [Link]
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Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]
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Edubirdie. Williamson Ether Synthesis Lab Report. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Li, Y., et al. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Journal of Cheminformatics, 17(1), 1-13. [Link]
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Eureka | Patsnap. (2013, July 10). Method for synthesizing m-trifluoromethyl acetophenone. [Link]
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Jeffries, B., et al. (2018). Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. ResearchGate. [Link]
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Ma, J., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2468. [Link]
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J. Med. Chem. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875–885. [Link]
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Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][12]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322. [Link]
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Ruelle, P., & Kesselring, U. W. (2003). Experimental vs predicted values of log P for the complete data set of substances reported in Tables 4-8. ResearchGate. [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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Validating Structure of 3-Alkoxy-4-Fluoroacetophenones: A Comparative Analytical Guide
This guide provides a rigorous, comparative technical analysis for validating the structure of 3-alkoxy-4-fluoroacetophenones , a critical scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Part 1: The Structural Challenge
In the synthesis of fluorinated phenyl ketones, particularly via Friedel-Crafts acylation or phenol alkylation, regioisomerism is a persistent failure mode. The 3-alkoxy-4-fluoroacetophenone scaffold (Target A) is frequently contaminated with or mistaken for its regioisomer, 4-alkoxy-3-fluoroacetophenone (Alternative B).
These isomers possess identical molecular weights and similar polarity, often co-eluting during HPLC/LC-MS. However, their biological activity profiles differ drastically due to the distinct electronic vectors of the fluorine atom and the steric positioning of the alkoxy group.
The Core Directive: Do not rely solely on low-resolution MS or standard 1H NMR integration. Structural validation requires a "Triad Approach" combining J-Coupling Analysis (19F-1H) , NOE Spatial Mapping , and 13C Chemical Shift Fingerprinting .
Comparative Overview: Target vs. Alternative
| Feature | Target: 3-Alkoxy-4-Fluoro | Alternative: 4-Alkoxy-3-Fluoro |
| Synthesis Origin | Alkylation of 3-hydroxy-4-fluoroacetophenone | Acylation of 2-fluoroanisole (Major Product) |
| Fluorine Position | Para to Acetyl | Meta to Acetyl |
| Alkoxy Position | Meta to Acetyl | Para to Acetyl |
| Key 1H NMR Feature | H5 (Ortho to F) shows large | H2 (Ortho to F) shows large |
| NOE Correlation | Alkoxy | Alkoxy |
Part 2: Scientific Integrity & Logic (The Validation Protocols)
Protocol A: 19F-NMR J-Coupling Analysis (The Discriminator)
Theory: The fluorine nucleus (
- (Ortho): 7.0 – 10.0 Hz
- (Meta): 5.0 – 7.0 Hz
- (Para): 0 – 2.0 Hz
Experimental Workflow:
-
Acquire a non-decoupled
NMR spectrum. -
Acquire a
NMR spectrum with sufficient digital resolution (>64k points). -
Analyze the splitting pattern of the aromatic protons.
Analysis Logic:
-
In 3-Alkoxy-4-Fluoroacetophenone:
-
The proton at position 5 (H5) is ortho to the fluorine. It will appear as a doublet of doublets (dd) (or pseudo-triplet) with a large
(~9 Hz) and a (~8 Hz) from H6. -
Result: Complex multiplet at ~7.1–7.3 ppm dominated by large F-coupling.
-
-
In 4-Alkoxy-3-Fluoroacetophenone:
-
The proton at position 5 (H5) is meta to the fluorine. It couples primarily with H6 (
~8 Hz) and weakly with F ( ~6 Hz). -
The proton at position 2 (H2) is ortho to the fluorine and isolated. It appears as a doublet of doublets with a large
(~10 Hz) and small (~2 Hz). -
Result: Distinct high-field doublet (H5) lacking large F-splitting.
-
Protocol B: 2D NOESY / ROESY (The Spatial Validator)
Theory: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å), regardless of bond connectivity. This is the definitive method to confirm the position of the alkoxy group.
Step-by-Step Protocol:
-
Sample Prep: Dissolve 10-20 mg of compound in 0.6 mL DMSO-d6 or CDCl3. Ensure solution is free of paramagnetic impurities.
-
Acquisition: Run a gradient NOESY sequence (mixing time 500-800 ms).
-
Processing: Phase correction is critical to distinguish positive NOE cross-peaks from exchange peaks.
Interpretation:
-
Target (3-Alkoxy): The alkoxy protons (e.g., -OCH3) will show a strong NOE cross-peak with H2 (the isolated aromatic proton between the acetyl and alkoxy groups).
-
Alternative (4-Alkoxy): The alkoxy protons will show a strong NOE cross-peak with H3 and H5 (the protons ortho to the alkoxy group). Note: In the 4-alkoxy-3-fluoro isomer, H3 is replaced by F, so NOE is only to H5.
Protocol C: 13C-NMR Chemical Shift Fingerprinting
Theory: Fluorine substitution causes large, predictable splitting in
| Carbon | 3-Alkoxy-4-Fluoro | 4-Alkoxy-3-Fluoro |
| C-F ( | ||
| C-OR | ~145 ppm (d, | ~150 ppm (d, |
| C=O | ~196 ppm (Meta to OR) | ~195 ppm (Para to OR - Shielded) |
Insight: The 4-alkoxy group (Alternative) is a strong resonance donor into the carbonyl, typically shielding the C=O signal slightly more than the 3-alkoxy group (Target), though this is solvent-dependent.
Part 3: Visualization & Logic Mapping
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates why the validation is necessary: the divergence in synthesis routes that leads to isomeric confusion.
Caption: Synthesis pathways showing how different starting materials favor different regioisomers. The Friedel-Crafts route is prone to producing the 4-alkoxy-3-fluoro impurity.
Diagram 2: Analytical Decision Tree
A logic flow for the scientist to validate the compound in the lab.
Caption: Decision tree for structural validation using 1H NMR coupling constants and NOESY correlations.
References
-
Sigma-Aldrich. 4'-Fluoroacetophenone Product Specification & NMR Data. Retrieved from
-
ChemicalBook. 4-Fluoroacetophenone 1H NMR Spectrum and Physical Properties. Retrieved from
-
National Institutes of Health (NIH). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives. PubMed Central. Retrieved from
-
MDPI Molecules. Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Retrieved from
-
Alfa Chemistry. 19F Coupling Constants Table - Organofluorine Analysis. Retrieved from
Chromatographic Profiling & Method Validation: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
[1]
Executive Summary & Molecule Profile
Target Analyte: 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone CAS Registry Number: Not widely indexed in public repositories; treated here as a Fine Chemical Intermediate.[1] Molecular Formula: C₁₃H₁₇FO₂ Molecular Weight: 224.27 g/mol [2]
This guide addresses the identification and separation of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone , a specific disubstituted acetophenone derivative often used as an intermediate in the synthesis of liquid crystals or bioactive fluorinated scaffolds.[1]
Unlike common pharmacopeial standards, this molecule lacks a universally standardized retention time (RT) due to its specialized nature. Therefore, this guide provides a Predictive Retention Index (RI) Framework . We compare the target against its most critical chromatographic alternatives: its regioisomer (3-fluoro-4-pentyloxy) and its homologous impurities (butoxy/hexyloxy derivatives).[1]
Experimental Methodology (The "How-To")
To distinguish this molecule from its structural isomers, a standard non-polar capillary column is recommended. The following protocol is designed to maximize resolution between the meta-alkoxy and para-alkoxy isomers.
GC-MS Instrument Parameters
| Parameter | Setting / Description | Rationale |
| Column | DB-5MS (or equivalent 5% Phenyl-arylene) 30m x 0.25mm ID x 0.25µm film | Standard non-polar phase separates based on boiling point and dispersive forces, ideal for aromatic ethers.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains consistent linear velocity for reproducible RI calculations. |
| Inlet Temp | 250°C (Split 20:1) | High enough to volatilize the ether without thermal degradation. |
| Oven Program | Initial: 60°C (hold 1 min) Ramp: 20°C/min to 180°C Slow Ramp: 5°C/min to 240°C Final: 30°C/min to 300°C (hold 3 min) | The secondary slow ramp (5°C/min) is critical. Isomers often co-elute; slowing the ramp in the 180-240°C window expands the resolution of the aryl-ether elution zone.[1] |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for library matching. |
Sample Preparation[1][3]
-
Solvent: Ethyl Acetate or Methanol (HPLC Grade).
-
Concentration: 100 µg/mL (ppm).
-
Derivatization: None required (Ketone and Ether groups are stable).
Comparative Retention Analysis
Since absolute Retention Time (RT) varies by instrument, Kovats Retention Index (RI) is the only reliable metric.
Predicted Retention Indices (DB-5MS)
The following values are calculated using Group Contribution Theory , grounded in the baseline RI of Acetophenone (RI ≈ 1060) and p-Fluoroacetophenone (RI ≈ 1090).
| Compound | Relation to Target | Predicted RI (DB-5) | Elution Order Logic |
| 1-(4-Fluoro-3-hydroxyphenyl)ethanone | Precursor (Unreacted) | 1350 - 1400 | Elutes EARLY .[1] The free phenol is more polar but has a lower molecular weight than the pentyl ether. |
| 1-(4-Fluoro-3-(butoxy)phenyl)ethanone | Homolog (Impurity) | 1580 - 1620 | Elutes EARLY .[1] Missing one -CH₂- group reduces RI by ~100 units.[1] |
| 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone | TARGET | 1680 - 1730 | Reference Window. The pentyl chain adds significant lipophilicity. |
| 1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone | Regioisomer | 1700 - 1750 | Critical Separation. Para-alkoxy isomers typically have slightly higher boiling points and RIs than meta-alkoxy isomers due to better packing/symmetry.[1] |
Analyst Note: Expect the Target (3-pentyloxy) to elute slightly before the Isomer (4-pentyloxy).[1] This "Meta-before-Para" rule is common in substituted aromatics on non-polar columns but must be confirmed with standards.[1]
Mass Spectral Differentiation (MS)
While RT separates them, the MS fragmentation confirms identity.
-
Molecular Ion:
224 (Distinct parent peak). -
Base Peak: Likely
43 ( ) or the loss of the pentyl chain. -
Key Diagnostic:
-
Loss of Pentyl Chain: Look for a strong fragment at
154 (M - ).[1] -
McLafferty Rearrangement: If the alkyl chain allows, a rearrangement ion may appear, though less prominent in aryl ethers than esters.
-
Visualizing the Validation Workflow
The following diagram outlines the decision logic for validating the retention time of this specific intermediate.
Caption: Logical workflow for distinguishing the target molecule from its precursors and regioisomers using GC-MS.
References
-
NIST Mass Spectrometry Data Center. (2023). Ethanone, 1-(4-fluorophenyl)- (CAS 403-42-9).[1][3] NIST Chemistry WebBook, SRD 69.[3] [Link][1]
-
Context: Baseline retention and fragmentation data for the fluoro-acetophenone core.[1]
-
-
The Bumbling Biochemist. (2025). Retention Indexes: The Standard for GC-MS Identification.[1][Link]
- Context: Methodology for calculating Kov
- Context: General protocols for separating positional isomers of arom
-
PubChem. (2023). Compound Summary: Acetophenone Derivatives. National Library of Medicine. [Link]
-
Context: Structural data used for group contribution estimates.[4]
-
Safety Operating Guide
Personal protective equipment for handling 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone
[1][2][3]
Executive Summary & Compound Profile
1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a specialized pharmaceutical intermediate used primarily in the synthesis of bioactive fluorinated scaffolds.[1][2] Its structure—combining a reactive ketone, a lipophilic pentyloxy chain, and an electron-withdrawing fluorine atom—dictates specific handling protocols distinct from standard organic solvents.[2]
While often handled similarly to acetophenones, the presence of the fluorine atom introduces thermal decomposition risks (HF generation), and the pentyloxy chain increases skin permeability, necessitating rigorous PPE standards.
Physicochemical Safety Data (Estimated from SAR*)
| Property | Value / Characteristic | Operational Implication |
| Physical State | Liquid (Viscous) or Low-melting Solid | Likely liquid at RT; handle with positive displacement pipettes to prevent dripping.[1][2] |
| Flash Point | ~71°C (Combustible) | Class IIIA Combustible Liquid.[1] Store away from oxidizers.[1][2] |
| Reactivity | Stable; Sensitive to strong oxidizers | Incompatible with peroxides and nitrates.[1][2] |
| Decomposition | Releases HF, CO, CO₂ upon burning | CRITICAL: Firefighting requires full SCBA.[2] |
*Structure-Activity Relationship (SAR) data derived from close structural analogs (e.g., 4'-Fluoroacetophenone, 3-Alkoxyacetophenones).[1][2]
Hazard Identification & Risk Assessment
GHS Classification: Warning
Mechanism of Toxicity[3]
-
Dermal Absorption: The pentyloxy tail acts as a permeation enhancer, potentially facilitating the transport of the fluorinated core across the stratum corneum.[2]
-
Mucosal Irritation: As an aromatic ketone, vapors (if heated) or aerosols effectively strip lipid bilayers in lung tissue, leading to chemical pneumonitis.
Personal Protective Equipment (PPE) Matrix
This protocol uses a Two-Tiered Defense System to account for the solvent-like properties of the ketone functionality which can degrade standard nitrile gloves over time.[1][2]
Tier 1: Standard Laboratory Handling (Small Scale < 10g)
| Body Part | Required Equipment | Technical Justification |
| Eyes | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1][2] Vapors and micro-droplets can bypass side shields.[2] |
| Hands | Double Nitrile Gloves (Min 5 mil outer) | Permeation Lag:[1][2] The outer glove sacrifices itself to the ketone, while the inner glove protects against breakthrough. Change every 30 mins. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Engineering controls are primary.[1][2] Respirators are only for spills.[2] |
| Body | Cotton Lab Coat (Buttoned) | Cotton resists melting in case of flash fire (unlike polyester).[1][2] |
Tier 2: Bulk Handling (> 10g) or Spill Cleanup[1][2][3]
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, ensuring safety barriers are active before operations begin.
Figure 1: Decision logic for PPE selection based on the physical state of the intermediate.
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing/Transfer:
-
Liquids: Do not pour. Use a glass syringe or positive displacement pipette.[2] This prevents "dribbling" down the bottle side, which degrades labels and spreads contamination.
-
Solids: Use an anti-static weighing boat. Fluorinated compounds can carry static charge, causing powder to "jump."
-
-
Reaction Setup:
Emergency Response Procedures
Scenario A: Skin Exposure[2][3][6][7][8]
-
Immediate Action: Move to safety shower/sink.
-
Wash: Flush with lukewarm water and soap for 15 minutes .
-
Note: Do not use cold water (closes pores, trapping chemical) or hot water (opens pores, increasing absorption).[1]
-
-
Treatment: Unlike inorganic fluorides (e.g., HF), Calcium Gluconate gel is not typically required for this organic fluoride unless thermal decomposition occurred. However, monitor for delayed erythema.
Scenario B: Spills (> 10 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Butyl gloves and respirator.[2]
-
Containment:
-
Disposal: Place soaked absorbents into a sealed bag labeled "Hazardous Waste - Fluorinated Organic."
Scenario C: Fire
Waste Disposal & Deactivation
Never dispose of this compound down the drain.[1][2] The fluorine atom classifies it as a halogenated pollutant, subject to strict EPA (RCRA) and EU regulations.
| Waste Stream | Classification | Method |
| Primary Waste | Halogenated Organic Solvent | High-temperature incineration (>1100°C) with scrubber.[1][2] |
| Contaminated Sharps | Hazardous Sharps | Standard sharps container; label "Fluorinated Contamination".[1][2] |
| Aquatic Toxicity | H411 (Toxic to aquatic life) | Zero-discharge policy.[1][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45119097, 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Analog Reference).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
